2-Ethyl-1,4-oxazepane
Description
The exact mass of the compound 2-Ethyl-1,4-oxazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethyl-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOKYULTUXDKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155166-41-8 | |
| Record name | 2-ethyl-1,4-oxazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,4-oxazepane
Introduction
2-Ethyl-1,4-oxazepane is a substituted seven-membered saturated heterocycle containing an oxygen and a nitrogen atom at the 1- and 4-positions, respectively. The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure and the presence of heteroatoms that can impart desirable physicochemical properties for drug candidates.[1] Derivatives of this scaffold have been explored for various biological activities, including as ligands for dopamine receptors, highlighting their potential in the development of therapeutics for neurological and psychiatric disorders.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-1,4-oxazepane. Given the limited availability of direct experimental data for this specific molecule, this document combines predicted data with established, field-proven experimental protocols for its characterization. This approach offers researchers and drug development professionals a robust framework for understanding and evaluating this compound.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.
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Molecular Formula: C₇H₁₅NO[2]
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Molecular Weight: 129.20 g/mol
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Monoisotopic Mass: 129.11537 Da[2]
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Canonical SMILES: CCC1CNCCCO1[2]
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InChI: InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3[2]
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InChIKey: IZOKYULTUXDKBK-UHFFFAOYSA-N[2]
The structure of 2-Ethyl-1,4-oxazepane, depicted in Figure 1, features a flexible seven-membered ring. Such rings are known to exist in multiple conformations, with the chair-like conformation often being the most energetically favorable.[1] The ethyl substituent at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of enantiomers.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for assessing a molecule's potential druglikeness.
| Property | Predicted Value | Source |
| XlogP | 0.7 | PubChemLite[2] |
| pKa (most basic) | 8.5-9.5 (estimated) | |
| Boiling Point | ~180-200 °C (estimated) | |
| Density | ~0.95 g/cm³ (estimated) |
Note: Estimated values for pKa, boiling point, and density are based on the properties of the parent 1,4-oxazepane scaffold and related substituted amines and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be validated through experimental determination. The following sections detail the standard, industry-accepted protocols for measuring key physicochemical parameters.
Lipophilicity: Partition Coefficient (LogP)
Causality: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] A LogP value that is too high or too low can negatively impact a drug's bioavailability and efficacy.
Experimental Protocol: Shake-Flask Method
This method is considered the gold standard for its accuracy.[3]
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Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for 24 hours.[4]
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Sample Preparation: Accurately weigh a sample of 2-Ethyl-1,4-oxazepane and dissolve it in a 1:1 mixture of the pre-saturated n-octanol and buffer.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
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Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of 2-Ethyl-1,4-oxazepane in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[3]
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility
Causality: Adequate aqueous solubility is paramount for a drug candidate to be absorbed and distributed effectively in the body.[5] Poor solubility can lead to low bioavailability and hinder formulation development.
Experimental Protocol: Thermodynamic Shake-Flask Method
This method determines the equilibrium solubility of a compound.[6]
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Sample Preparation: Add an excess amount of solid 2-Ethyl-1,4-oxazepane to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.[5]
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Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (12-24 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution by high-speed centrifugation or by filtering through a low-binding filter plate.[6][7]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[5]
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Calculation: Calculate the solubility, typically expressed in µg/mL or µM, by accounting for the dilution factor.
Caption: Logical flow for assessing pH-dependent chemical stability.
Synthesis Outline
The synthesis of 2-Ethyl-1,4-oxazepane can be approached through several established routes for forming the 1,4-oxazepane ring system. A common and adaptable strategy involves the cyclization of an appropriate amino alcohol with a suitable electrophile.
Generalized Synthetic Approach:
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Starting Material Preparation: The synthesis would likely begin with a protected amino alcohol precursor.
-
Cyclization: Reaction with a dihaloalkane or a related dielectrophile under basic conditions would facilitate the ring-closing reaction.
-
Deprotection and Purification: Removal of any protecting groups followed by purification, typically via flash chromatography or distillation, would yield the final product.
The synthesis of related chiral 1,4-oxazepane derivatives has been reported, indicating that stereocontrolled synthesis of 2-Ethyl-1,4-oxazepane is feasible. [8]
Spectral Characterization
Unambiguous structure confirmation requires a suite of spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include the multiplet for the methine proton at the 2-position and the characteristic shifts for the methylene groups adjacent to the nitrogen and oxygen atoms.
-
¹³C NMR: Will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C-N, and C-O bonds, confirming the presence of the core functional groups.
Safety and Handling
While specific toxicity data for 2-Ethyl-1,4-oxazepane is not available, precautions for handling related 1,4-oxazepane derivatives should be followed.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles. [9][10]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [9]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]
Conclusion
2-Ethyl-1,4-oxazepane presents an interesting scaffold for further investigation in drug discovery. This guide has outlined its key predicted physicochemical properties and provided a detailed framework of robust, validated experimental protocols for their determination. By following these methodologies, researchers can generate the high-quality data necessary to accurately assess the potential of this and related compounds in drug development pipelines. The clear distinction between predicted and experimentally determined data is crucial for maintaining scientific integrity throughout the research and development process.
References
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Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]
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Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. Available at: [Link]
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1,4-oxazepane. (2024). ChemBK. Available at: [Link]
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Test No. 105: Water Solubility. (n.d.). OECD. Available at: [Link]
-
E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. Available at: [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent. Available at: [Link]
-
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). Molecules. Available at: [Link]
-
Experimental n-octanol/water Partition/Distribution Coefficients Database for Small Molecules. (2023). Zenodo. Available at: [Link]
-
2-ethyl-1,4-oxazepane (C7H15NO). (n.d.). PubChemLite. Available at: [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2021). ACS Publications. Available at: [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Available at: [Link]
-
4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane-20134-52-5. (n.d.). Thoreauchem. Available at: [Link]
-
2-Methyl-1,4-oxazepane | C6H13NO | CID 43498381. (n.d.). PubChem. Available at: [Link]
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). Iraqi Journal of Science. Available at: [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022). Eurasian Chemical Communications. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. Available at: [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.). Mendeley Data. Available at: [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. (2017). ResearchGate. Available at: [Link]
-
(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (2025). ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. (2025). Journal of University of Anbar for Pure Science. Available at: [Link]
-
Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). ChemRxiv. Available at: [Link]
-
2-Ethyl-1,4-butanediol | C6H14O2 | CID 11804732. (n.d.). PubChem. Available at: [Link]
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- 11. chembk.com [chembk.com]
Comprehensive Spectroscopic Profiling of 2-Ethyl-1,4-oxazepane: A Technical Guide for Structural Elucidation
Executive Summary
2-Ethyl-1,4-oxazepane (Molecular Formula: C7H15NO; Exact Mass: 129.11537 Da) is a seven-membered heterocyclic compound featuring both oxygen and nitrogen heteroatoms. In recent years, substituted 1,4-oxazepanes have emerged as critical conformational building blocks in the design of advanced therapeutics, including CBL-B inhibitors for immuno-oncology[1] and Nrf2 pathway regulators for autoimmune and respiratory diseases[2].
Because seven-membered rings exhibit complex conformational dynamics (pseudorotation) and lack the rigidity of smaller heterocycles, rigorous spectroscopic characterization is mandatory to confirm structural integrity, regiochemistry, and purity[3]. This whitepaper provides a comprehensive, self-validating analytical framework detailing the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic profiles of 2-ethyl-1,4-oxazepane.
Multimodal Analytical Workflow
To ensure absolute confidence in the structural elucidation of 2-ethyl-1,4-oxazepane, researchers must employ an orthogonal analytical approach. The workflow below illustrates the integration of MS, NMR, and IR techniques.
Fig 1: Multimodal spectroscopic workflow for the structural elucidation of 2-Ethyl-1,4-oxazepane.
High-Resolution Mass Spectrometry (HRMS)
Causality & Expertise
The secondary amine at the N4 position of 2-ethyl-1,4-oxazepane is highly basic. Therefore, Electrospray Ionization in positive mode (ESI+) is the most efficient ionization technique, driving the near-quantitative formation of the protonated molecular ion [M+H]+. Furthermore, modern structural validation increasingly relies on Ion Mobility Spectrometry (IMS) to measure the Collision Cross Section (CCS), providing a distinct three-dimensional gas-phase signature that differentiates the compound from its acyclic isomers[4].
Step-by-Step Protocol: ESI-HRMS
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Sample Preparation: Dissolve 1 mg of 2-ethyl-1,4-oxazepane in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% formic acid. Self-Validating Step: The addition of formic acid forces protonation prior to aerosolization, ensuring high signal-to-noise and preventing in-source fragmentation anomalies.
-
Calibration: Infuse a standard tuning mix to calibrate the mass analyzer (TOF or Orbitrap). Confirm that mass accuracy is strictly < 5 ppm.
-
Acquisition: Inject 5 µL of the sample. Acquire data in positive ion mode (m/z 50–500) with a capillary voltage of 3.0 kV.
Quantitative Data: MS Profiling
| Adduct Species | Theoretical m/z | Predicted CCS (Ų) | Relative Abundance |
| [M+H]+ | 130.12265 | 122.9 | Base Peak (100%) |
| [M+Na]+ | 152.10459 | 125.7 | Low (< 10%) |
| [M+NH4]+ | 147.14919 | 140.0 | Trace |
| [M-H]- | 128.10809 | 124.5 | N/A (Negative Mode) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise
The structural assignment of the 1,4-oxazepane ring relies heavily on distinguishing the methylene protons adjacent to the oxygen (C2, C7) from those adjacent to the nitrogen (C3, C5). The choice of solvent is paramount. While CDCl3 is standard, trace water can accelerate proton exchange at the secondary amine, broadening the N-H signal and obscuring scalar couplings. Using strictly anhydrous CDCl3 or switching to DMSO-d6 freezes this exchange, allowing for sharper resolution.
Because the C3, C5, and C7 protons often present as overlapping multiplets due to the conformational flexibility of the 7-membered ring, 2D NMR (HSQC and COSY) is required to unambiguously map the spin systems.
Step-by-Step Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 15-20 mg of 2-ethyl-1,4-oxazepane in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds at 298K. Self-Validating Step: Integrate the spectrum. The total integration must equal exactly 15 protons. Any deviation indicates residual solvent or synthetic impurities.
-
13C & 2D Acquisition: Acquire a 13C{1H} decoupled spectrum (1024 scans). Follow with a 1H-13C HSQC experiment to correlate the proton signals to their directly attached carbons, resolving any 1H overlap.
Quantitative Data: NMR Assignments (CDCl3, 298K)
Table 2: 1H NMR Data
| Position | 1H Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|---|
| Ethyl CH3 | 0.92 | Triplet (t) | 3H | Aliphatic chain terminus |
| Ethyl CH2 | 1.45 - 1.60 | Multiplet (m) | 2H | Aliphatic linker to C2 |
| C6-H2 | 1.75 - 1.90 | Multiplet (m) | 2H | Homocyclic ring bridge |
| N4-H | 1.80 | Broad Singlet (br s) | 1H | Secondary amine proton |
| C3-H2 | 2.65 - 2.80 | Multiplet (m) | 2H | Ring methylene (adjacent to N) |
| C5-H2 | 2.75 - 2.90 | Multiplet (m) | 2H | Ring methylene (adjacent to N) |
| C2-H | 3.45 - 3.55 | Multiplet (m) | 1H | Ring methine (adjacent to O) |
| C7-H2 | 3.65 - 3.80 | Multiplet (m) | 2H | Ring methylene (adjacent to O) |
Table 3: 13C NMR Data
| Position | 13C Chemical Shift (ppm) | Carbon Type | Structural Assignment |
|---|---|---|---|
| Ethyl CH3 | 10.2 | Primary (CH3) | Ethyl group |
| Ethyl CH2 | 26.5 | Secondary (CH2) | Ethyl group |
| C6 | 30.1 | Secondary (CH2) | Ring bridge (C-C-C) |
| C5 | 48.5 | Secondary (CH2) | Ring carbon (C-N) |
| C3 | 53.2 | Secondary (CH2) | Ring carbon (C-N) |
| C7 | 68.4 | Secondary (CH2) | Ring carbon (C-O) |
| C2 | 79.8 | Tertiary (CH) | Ring carbon (C-O) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expertise
FTIR provides rapid orthogonal confirmation of the functional groups. Because 2-ethyl-1,4-oxazepane is a low-viscosity liquid at ambient temperature, Attenuated Total Reflectance (ATR) is the superior sampling technique. Preparing KBr pellets for liquids is prone to introducing atmospheric water, which produces a broad artifact at ~3400 cm⁻¹ that masks the critical secondary amine (N-H) stretch.
Step-by-Step Protocol: ATR-FTIR
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Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to subtract ambient CO2 and water vapor.
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Sample Application: Deposit 2 drops of neat 2-ethyl-1,4-oxazepane directly onto the ATR crystal.
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Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range. Self-Validating Step: Ensure the baseline is flat and maximum absorbance is between 0.2 and 0.8 AU to prevent detector saturation and peak distortion.
Quantitative Data: IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Assignment |
| 3320 | N-H Stretch | Medium, Broad | Secondary Amine |
| 2960, 2875 | C-H Stretch | Strong | Aliphatic CH3, CH2 |
| 1455 | C-H Bend (Scissoring) | Medium | Aliphatic CH2 |
| 1120 | C-O-C Stretch (Asym.) | Strong | Ether Linkage |
Self-Validating Quality Control System
To utilize 2-ethyl-1,4-oxazepane safely in downstream pharmaceutical synthesis, the analytical data must be processed through a strict, self-validating release protocol. If any node in the system fails, the batch must be re-purified.
Fig 2: Self-validating analytical quality control system for batch release.
References
- PubChemLite - 2-ethyl-1,4-oxazepane (C7H15NO). Université du Luxembourg.
- US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. Google Patents.
- WO2016202253A1 - Nrf2 regulators. Google Patents.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry.
Sources
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"molecular structure and conformation of 2-Ethyl-1,4-oxazepane"
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethyl-1,4-oxazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of a specific derivative, 2-Ethyl-1,4-oxazepane. While this particular molecule is not extensively documented in current literature, this paper will extrapolate from established principles of heterocyclic chemistry and data on related analogs to present a robust theoretical and practical framework for its study. We will delve into a plausible synthetic route, detailed methods for structural elucidation, and an in-depth analysis of its conformational preferences using both experimental and computational techniques. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged scaffold.
Introduction to the 1,4-Oxazepane Scaffold
Seven-membered heterocyclic ring systems are integral components of many natural products and synthetic compounds with diverse pharmacological activities.[2] Among these, the 1,4-oxazepane ring system has emerged as a "privileged scaffold" in drug discovery. Its derivatives have shown promise as potent ligands for various biological targets, including dopamine receptors, making them relevant for the development of treatments for neurological and psychiatric disorders.[1] The inherent flexibility of the seven-membered ring allows for a greater exploration of chemical space compared to more rigid six-membered rings like morpholines, which can lead to enhanced binding affinity and selectivity for protein targets.[3]
This guide focuses on 2-Ethyl-1,4-oxazepane (C7H15NO), a simple yet illustrative example of this class of compounds.[4] Understanding the interplay between its molecular structure and conformational dynamics is paramount for predicting its physicochemical properties and its potential interactions with biological macromolecules.
Synthesis of 2-Ethyl-1,4-oxazepane: A Proposed Route
While specific literature on the synthesis of 2-Ethyl-1,4-oxazepane is scarce, a reliable synthetic strategy can be devised based on established methods for the formation of the 1,4-oxazepane ring.[1] A common and effective approach involves the intramolecular cyclization of an appropriate amino alcohol precursor.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis of 2-Ethyl-1,4-oxazepane starting from readily available commercial reagents.
Caption: Proposed synthetic pathway for 2-Ethyl-1,4-oxazepane.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-(2-Chloroethyl)-1-amino-2-butanol (Intermediate)
-
Reaction Setup: To a solution of 1-amino-2-butanol (1.0 eq.) in 1,2-dichloroethane (DCE) under an inert atmosphere, add chloroacetaldehyde (1.1 eq.).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 2-Ethyl-1,4-oxazepane (Final Product)
-
Reaction Setup: Dissolve the intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Cyclization: Add sodium hydride (NaH) (1.2 eq.) portion-wise to the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the product with ethyl acetate.
-
Purification and Characterization: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-Ethyl-1,4-oxazepane by column chromatography. The structure and purity of the final compound should be confirmed by NMR, IR, and mass spectrometry.[1]
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 2-Ethyl-1,4-oxazepane.
Nuclear Magnetic Resonance (2D NMR) Spectroscopy
2D NMR is a powerful tool for establishing the connectivity of atoms in a molecule.[5]
-
¹H NMR: The proton NMR spectrum will provide initial information on the chemical environment of the protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to establish the connectivity within the ethyl group and the oxazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the overall structure.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-1,4-oxazepane
| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) (Multiplicity) |
| 2 | ~78 | ~3.5 (m) |
| 3 | ~50 | ~2.8 (m), ~3.0 (m) |
| 5 | ~60 | ~3.8 (m), ~4.0 (m) |
| 6 | ~32 | ~1.8 (m) |
| 7 | ~55 | ~2.9 (m), ~3.1 (m) |
| Ethyl-CH₂ | ~28 | ~1.6 (m) |
| Ethyl-CH₃ | ~10 | ~0.9 (t) |
| N-H | - | ~2.5 (br s) |
Note: These are predicted values based on similar structures and may vary in an actual experimental setting.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of 2-Ethyl-1,4-oxazepane. The predicted monoisotopic mass is 129.1154 Da.[4]
Conformational Analysis
The seven-membered ring of 1,4-oxazepane is conformationally flexible and can adopt several low-energy conformations.[3] The most common are the chair, twist-chair, boat, and twist-boat forms. The presence of the ethyl group at the C2 position will influence the conformational equilibrium.
Conformational Equilibrium of 2-Ethyl-1,4-oxazepane
The following diagram illustrates the likely conformational equilibrium for the 1,4-oxazepane ring.
Caption: Conformational equilibrium of the 1,4-oxazepane ring.
Analysis of vicinal ¹H-¹H coupling constants from the NMR spectrum can indicate the most energetically favorable conformation in solution.[6] It is anticipated that the chair conformation with the ethyl group in an equatorial position will be the most stable due to minimized steric hindrance.
Experimental Determination of Conformation
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique detects through-space proximity of protons. Correlations observed in the NOESY spectrum can provide definitive evidence for the relative stereochemistry and the preferred conformation of the molecule in solution.[5][6]
-
Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide insights into the energy barriers between different conformers.
Computational Modeling
Computational methods are invaluable for understanding the conformational landscape of flexible molecules.
-
Molecular Mechanics (MM): MM calculations can be used to perform a conformational search to identify all possible low-energy conformers.
-
Quantum Mechanics (QM): Higher-level QM calculations (e.g., using Density Functional Theory, DFT) can then be used to obtain more accurate relative energies and geometries of the identified conformers.
Table 2: Hypothetical Relative Energies of 2-Ethyl-1,4-oxazepane Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (Ethyl equatorial) | 0.00 |
| Chair (Ethyl axial) | ~2.5 |
| Twist-Boat | ~1.8 |
| Boat | ~4.0 |
Note: These are hypothetical values to illustrate the expected trend. Actual values would need to be determined by computational studies.
X-ray Crystallography
For a definitive determination of the solid-state conformation, single-crystal X-ray crystallography is the gold standard.[7][8] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, which unequivocally defines the molecular conformation.[8][9]
Conclusion
While 2-Ethyl-1,4-oxazepane itself is not a widely studied molecule, this guide provides a comprehensive framework for its synthesis, characterization, and detailed conformational analysis based on established principles and data from related 1,4-oxazepane derivatives. The interplay of experimental techniques, particularly advanced NMR spectroscopy, and computational modeling is crucial for a thorough understanding of its molecular structure and dynamics. The insights gained from such studies are vital for the rational design of novel drug candidates based on the versatile 1,4-oxazepane scaffold.
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Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (2018). Journal of Education for Pure Science-Thi-Qar University, 8(2). [Link]
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The Emerging Therapeutic Potential of 1,4-Oxazepane Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle, is gaining traction in medicinal chemistry as a versatile framework for the development of novel therapeutic agents. Overshadowed for years by its six-membered counterpart, the morpholine ring, the 1,4-oxazepane moiety offers unique three-dimensional conformations and substituent vectors, enabling the exploration of new chemical space.[1] This in-depth technical guide provides a comprehensive overview of the biological activities of 1,4-oxazepane derivatives, with a primary focus on their promising anticancer and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to facilitate further investigation and development of this intriguing class of compounds.
Introduction: The 1,4-Oxazepane Scaffold - A New Frontier in Heterocyclic Chemistry
Saturated heterocyclic scaffolds are integral to the design of modern pharmaceuticals, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. While the morpholine ring is a well-established and ubiquitous motif in numerous approved drugs, the seven-membered 1,4-oxazepane ring presents a compelling alternative for scaffold hopping and the generation of novel intellectual property.[1] The larger ring size of 1,4-oxazepane affords greater conformational flexibility, which can be advantageous for optimizing interactions with biological targets.[1] This guide will delve into the documented biological activities of 1,4-oxazepane derivatives, highlighting their potential in oncology and neuroscience.
Anticancer Activity of 1,4-Oxazepane Derivatives
A growing body of evidence suggests that the 1,4-oxazepane scaffold can be a valuable component in the design of potent anticancer agents. Research has particularly focused on spirocyclic derivatives, which have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Spiro-1,4-Oxazepanone Derivatives: Potent Cytotoxic Agents
A series of novel 1-oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent antitumor activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[4] The core structure of these compounds is a spirodienone, a motif found in several natural products with known biological activities.[4]
Table 1: In Vitro Cytotoxicity of Spiro-1,4-Oxazepanone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6d | A549 (Lung) | 0.26 |
| 8d | MDA-MB-231 (Breast) | 0.10 |
| 6b | HeLa (Cervical) | 0.18 |
Data synthesized from a study on novel 1-Oxa-4-azaspironenone derivatives.[4]
Mechanism of Antitumor Action: Induction of Apoptosis and Cell Cycle Arrest
The antitumor effects of these spiro-oxazepanone derivatives are, at least in part, attributable to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.
For instance, compound 8b was shown to induce apoptosis in MDA-MB-231 breast cancer cells.[4] Treatment with this compound led to an increase in the percentage of cells in both early and late stages of apoptosis.[4] This suggests that the compound activates the cellular machinery responsible for dismantling the cell in a controlled manner, a hallmark of effective anticancer drugs.
Furthermore, flow cytometry studies have revealed that some spiro-isoxazolidine derivatives containing a related oxazepine ring can arrest cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.
This flow cytometry-based assay is a standard method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with the 1,4-oxazepane derivative of interest at various concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Central Nervous System (CNS) Activity of 1,4-Oxazepane Derivatives
The 1,4-oxazepane scaffold has been successfully employed in the development of ligands for CNS targets, particularly for dopamine and serotonin receptors, suggesting their potential in treating psychiatric and neurological disorders.
Dopamine D₄ Receptor Ligands for Antipsychotic Applications
The dopamine D₄ receptor is a key target in the development of atypical antipsychotic drugs, which aim to treat schizophrenia with a lower incidence of extrapyramidal side effects.[5] A series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and shown to have high affinity and selectivity for the dopamine D₄ receptor.[5]
Table 2: Binding Affinity of 2,4-Disubstituted 1,4-Oxazepanes for the Dopamine D₄ Receptor
| Compound ID | R1 | R2 | Ki (nM) for D₄ Receptor |
| 1a | H | 4-chlorobenzyl | 15 |
| 1b | Methyl | 4-chlorobenzyl | 8 |
| 1c | Ethyl | 4-chlorobenzyl | 25 |
| 1d | H | 4-fluorobenzyl | 22 |
| 1e | H | 3,4-dichlorobenzyl | 12 |
Key SAR Insights: Substitution at the 2-position of the oxazepane ring with a small alkyl group like methyl (Compound 1b ) enhances affinity compared to the unsubstituted analog (Compound 1a ).[4] Increasing the bulkiness of this substituent to an ethyl group (Compound 1c ) reduces affinity. The nature of the substituent on the N-benzyl group is also critical, with a 4-chloro substituent (Compound 1a ) being generally favorable.[4]
This assay determines the binding affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human dopamine D₄ receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]Spiperone) and varying concentrations of the test 1,4-oxazepane derivative.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Serotonin 5-HT₁A Receptor Agonists
1,4-Benzoxazepine derivatives, which contain a 1,4-oxazepane ring fused to a benzene ring, have been investigated as selective agonists for the serotonin 5-HT₁A receptor, a target for anxiolytic and antidepressant drugs.
Nitric Oxide Synthase (nNOS) Inhibitors
Certain 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human nitric oxide synthases, with significant selectivity for the neuronal isoform (nNOS) over the inducible isoform (iNOS).[4]
Antiviral and Antimicrobial Activities: An Unexplored Frontier
A comprehensive review of the scientific literature reveals a notable gap in the investigation of 1,4-oxazepane derivatives as antiviral agents. While other nitrogen- and oxygen-containing heterocycles have been extensively studied for their antiviral properties, the 1,4-oxazepane scaffold remains a largely untapped resource in this therapeutic area. The structural diversity and synthetic accessibility of 1,4-oxazepanes suggest that they could serve as valuable starting points for the design of novel antiviral compounds targeting various stages of the viral life cycle. Further research is warranted to explore the potential of this chemical class against a broad range of viruses.
Similarly, while some oxazepine derivatives have shown antibacterial and antifungal properties, dedicated studies on the antimicrobial spectrum of 1,4-oxazepane derivatives are limited.[6]
Synthesis of the 1,4-Oxazepane Core
The synthesis of the 1,4-oxazepane ring system can be achieved through various synthetic strategies. A common approach involves the cyclization of an appropriate open-chain precursor.
General Synthetic Protocol: Cyclization Approach
A generalized method for synthesizing substituted 1,4-oxazepanes is outlined below.
-
Starting Materials: A suitable amino alcohol and a dihaloalkane are typically used as the starting materials.
-
Reaction Setup: The amino alcohol is dissolved in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A base (e.g., NaH, K₂CO₃) is added to the solution to deprotonate the hydroxyl and/or amino groups, thereby activating them for nucleophilic attack.
-
Cyclization: The dihaloalkane is added to the reaction mixture, often dropwise, to initiate the intramolecular cyclization, forming the seven-membered ring.
-
Work-up and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography.
Conclusion and Future Perspectives
The 1,4-oxazepane scaffold represents a promising and relatively underexplored area in medicinal chemistry. The documented anticancer and CNS activities of its derivatives highlight the potential of this heterocyclic system to yield novel therapeutic agents. The unique structural features of the 1,4-oxazepane ring offer exciting opportunities for scaffold hopping and the development of compounds with improved pharmacological profiles.
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a wider range of substituted 1,4-oxazepanes to build more comprehensive structure-activity relationships for various biological targets.
-
Elucidating Mechanisms of Action: Conducting in-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects.
-
Exploring Untapped Therapeutic Areas: Investigating the potential of 1,4-oxazepane derivatives in other disease areas, particularly as antiviral and antimicrobial agents, where there is a clear knowledge gap.
By leveraging the synthetic versatility and favorable physicochemical properties of the 1,4-oxazepane core, the drug discovery community has the opportunity to develop a new generation of innovative medicines.
Visualizations
Diagram 1: General Workflow for Evaluating Antitumor Activity
Caption: A typical workflow for the in vitro evaluation of the antitumor activity of novel 1,4-oxazepane derivatives.
Diagram 2: Dopamine D₄ Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D₄ receptor, a target for 1,4-oxazepane derivatives.
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- Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide - Benchchem.
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate.
- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
- Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Ethyl-1,4-oxazepane
A Senior Application Scientist's Perspective on a Novel Scaffold
This guide provides a comprehensive technical overview of the potential therapeutic applications of 2-Ethyl-1,4-oxazepane, a heterocyclic compound belonging to the 1,4-oxazepane class. While direct biological data on this specific molecule is limited, this document extrapolates from the known pharmacology of the broader 1,4-oxazepane scaffold to identify and rationalize high-probability therapeutic targets. The following sections are intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding and a roadmap for the preclinical evaluation of this compound.
The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-oxazepane ring is a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is of increasing interest in drug discovery as it represents a less explored, yet structurally significant, alternative to the more common six-membered morpholine ring.[1] Its increased conformational flexibility allows for a broader exploration of chemical space, potentially leading to novel structure-activity relationships (SAR) and improved pharmacological profiles.[1]
Derivatives of the parent 1,4-oxazepane scaffold have been investigated for a wide range of biological activities, suggesting that 2-Ethyl-1,4-oxazepane could have therapeutic potential across several disease areas. These include central nervous system (CNS) disorders, oncology, and inflammatory conditions.[2][3][4] The introduction of a 2-ethyl group may influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, thereby modulating its potency and selectivity.
Potential Therapeutic Target Classes and Mechanistic Hypotheses
Based on the established pharmacology of analogous structures, we can hypothesize several high-priority target classes for 2-Ethyl-1,4-oxazepane.
Central Nervous System (CNS) Targets
The CNS represents a promising area for the therapeutic application of 1,4-oxazepane derivatives.
Several studies have described the synthesis of 2,4-disubstituted 1,4-oxazepanes with significant affinity and selectivity for the dopamine D4 receptor.[2][5] The D4 receptor is a key target in the development of atypical antipsychotic drugs for the treatment of schizophrenia, with the aim of achieving efficacy without the extrapyramidal side effects associated with D2 receptor antagonism.[2]
Hypothesis: The 1,4-oxazepane core of 2-Ethyl-1,4-oxazepane could serve as a scaffold for D4 receptor binding. The nitrogen atom at the 4-position is likely to be a key interaction point, while the 2-ethyl group may occupy a hydrophobic pocket within the receptor's binding site, potentially influencing selectivity over other dopamine receptor subtypes.
Signaling Pathway: Dopamine D4 Receptor
Caption: Hypothetical antagonistic action of 2-Ethyl-1,4-oxazepane on the Dopamine D4 receptor signaling pathway.
A patent has described 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors.[6] Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine are used to treat a variety of psychiatric disorders, including depression and anxiety.[6]
Hypothesis: The tertiary amine within the 1,4-oxazepane ring of 2-Ethyl-1,4-oxazepane could interact with the substrate-binding sites of monoamine transporters (e.g., SERT, NET, DAT). The ethyl substituent may play a role in modulating the affinity and selectivity for these transporters.
Recent research on thieno-oxazepine hybrids has demonstrated their potential as multi-target inhibitors of AChE and BChE, which are key enzymes in the pathophysiology of Alzheimer's disease.[7]
Hypothesis: While 2-Ethyl-1,4-oxazepane lacks the thieno- moiety of the reported inhibitors, the core oxazepine structure may still possess inhibitory activity against these cholinesterases. The ethyl group could potentially enhance binding to the active site.
Oncology Targets
The 1,4-oxazepane scaffold has also shown promise in the development of novel anti-cancer agents.
A novel class of oxazepine-based compounds has been shown to induce cell death in primary human CLL cells by activating the JNK/STAT4/p66Shc signaling axis.[4]
Hypothesis: 2-Ethyl-1,4-oxazepane may be capable of modulating this pathway, leading to apoptosis in malignant B cells. The specific structural features required for this activity would need to be elucidated, but the core scaffold is a promising starting point.
Signaling Pathway: JNK/STAT4/p66Shc in CLL
Caption: Proposed mechanism of 2-Ethyl-1,4-oxazepane inducing apoptosis in CLL cells.
An oxazepine derivative has been identified as a Snail1 inhibitor, showing anti-migratory properties in human colorectal adenocarcinoma cells.[8] Snail1 is a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.
Hypothesis: 2-Ethyl-1,4-oxazepane could potentially inhibit the function of Snail1, thereby preventing cancer cell migration and invasion. The ethyl group might enhance binding to Snail1 or a related protein that regulates its activity.
Anti-inflammatory and Immunomodulatory Targets
The 1,4-oxazepane scaffold has been implicated in the treatment of inflammatory diseases.
Analogs of 1,4-oxazepane have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS).[9][10] The overproduction of nitric oxide by inducible NOS (iNOS) is a hallmark of many inflammatory conditions.
Hypothesis: 2-Ethyl-1,4-oxazepane may act as an inhibitor of iNOS. The basic nitrogen of the oxazepane ring could mimic the guanidino group of the natural substrate, L-arginine, while the ethyl group could provide additional interactions within the enzyme's active site.
Proposed Experimental Workflows for Target Validation
To investigate the therapeutic potential of 2-Ethyl-1,4-oxazepane, a systematic approach to target validation is required. The following outlines key experimental protocols.
General Physicochemical and ADME Profiling
Prior to target-specific assays, it is crucial to characterize the fundamental properties of the compound.
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays | To ensure compound is soluble in assay buffers. |
| Lipophilicity | LogD7.4 measurement | To predict membrane permeability and potential for CNS penetration. |
| Metabolic Stability | Incubation with liver microsomes (human, rat) | To assess the compound's susceptibility to first-pass metabolism. |
| Plasma Protein Binding | Equilibrium dialysis | To determine the fraction of unbound, pharmacologically active compound. |
Target-Specific Screening Cascade
A tiered screening approach should be employed to efficiently evaluate the activity of 2-Ethyl-1,4-oxazepane against the hypothesized targets.
Experimental Workflow: Target Screening Cascade
Caption: A tiered experimental workflow for the validation of 2-Ethyl-1,4-oxazepane's therapeutic targets.
Detailed Protocol: Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 2-Ethyl-1,4-oxazepane for the human dopamine D4 receptor.
Materials:
-
HEK293 cell membranes expressing the human dopamine D4 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (positive control competitor).
-
2-Ethyl-1,4-oxazepane (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of 2-Ethyl-1,4-oxazepane and haloperidol in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a microplate harvester and wash with cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Conclusion and Future Directions
While 2-Ethyl-1,4-oxazepane is a relatively uncharacterized molecule, the extensive research on the broader 1,4-oxazepane class provides a strong foundation for hypothesizing its potential therapeutic targets. The most promising avenues for investigation appear to be in the areas of CNS disorders, oncology, and inflammation. The ethyl substitution at the 2-position offers a unique opportunity to explore novel structure-activity relationships within this privileged scaffold.
The experimental workflows outlined in this guide provide a clear path forward for the preclinical evaluation of 2-Ethyl-1,4-oxazepane. A systematic approach, beginning with in vitro screening and progressing to cell-based and in vivo models, will be essential to validate these hypothesized targets and unlock the full therapeutic potential of this compound. Further derivatization of the 2-Ethyl-1,4-oxazepane core could also lead to the development of a new generation of selective and potent therapeutic agents.
References
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- Långström, B., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3029-3042.
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Whitepaper: A Senior Scientist's Guide to the In Silico Modeling of 2-Ethyl-1,4-oxazepane Interactions
Abstract
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological systems, including dopamine receptors and hypoxia-inducible factors.[1][2] This technical guide provides a comprehensive, field-proven framework for investigating the molecular interactions of a representative derivative, 2-Ethyl-1,4-oxazepane, using a suite of in silico modeling techniques. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate discovery programs. We will detail a complete workflow from ligand and target preparation through molecular docking, molecular dynamics simulations, and data interpretation, establishing a self-validating system for predicting and analyzing molecular binding events.
Introduction: The Rationale for Modeling 2-Ethyl-1,4-oxazepane
In silico modeling has become an indispensable pillar of modern drug discovery, offering a time- and cost-effective means to prioritize experimental work.[3][4] By simulating molecular interactions computationally, we can predict binding affinity, elucidate mechanisms of action, and identify potential off-target effects before a single compound is synthesized.
The subject of this guide, 2-Ethyl-1,4-oxazepane, is a saturated seven-membered heterocycle. Its structural features—a flexible ring system, a hydrogen bond acceptor (oxygen), and a basic nitrogen atom—make it an attractive candidate for interacting with a variety of protein targets. Understanding these potential interactions is the first step in unlocking its therapeutic or toxicological profile. This guide establishes a validated computational cascade to achieve that understanding.
Physicochemical Profile of 2-Ethyl-1,4-oxazepane
A foundational understanding of the ligand's properties is paramount. These values dictate its likely behavior in biological systems and inform the parameterization of our computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [5] |
| Molecular Weight | 129.20 g/mol | [5] |
| SMILES String | CCC1CNCCCO1 | [5] |
| InChIKey | IZOKYULTUXDKBK-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.7 | [5] |
The In Silico Investigation Workflow: A Validated Cascade
A successful in silico study is not a single experiment but a multi-stage workflow where each step validates the previous one. Our approach is designed to systematically reduce uncertainty, moving from broad, rapid assessments to more computationally intensive and accurate predictions.
Caption: High-level workflow for in silico interaction modeling.
Phase 1: Target Identification & Structure Preparation
The validity of any modeling study rests entirely on the quality of the input structures. This phase is the most critical for ensuring biologically relevant results.
Target Identification: Where Could It Bind?
Without pre-existing experimental data, we must generate hypotheses for potential protein targets. This is not guesswork; it is a data-driven process.
-
Rationale: We leverage the principle of chemical similarity. Molecules with similar structures often interact with similar proteins.
-
Methodology ("Target Fishing"): Web servers like TargetNet utilize statistical models based on known ligand-protein interactions to predict targets for a query molecule.[6] We would submit the 2-Ethyl-1,4-oxazepane structure to identify a ranked list of potential human protein targets. For this guide, we will proceed with a hypothetical high-ranking target: Dopamine D4 Receptor , a G-protein coupled receptor implicated in neuropsychiatric disorders and known to bind ligands with related scaffolds.[1]
Experimental Protocol: Receptor Preparation
The goal is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct model for docking. We will use the human Dopamine D4 receptor structure (PDB ID: 5WIU) as our example. This process is expertly handled by suites like Schrödinger's Protein Preparation Wizard or the open-source AutoDockTools.[7][8]
-
Obtain Structure: Download the PDB file (e.g., 5WIU) from the RCSB PDB database.[9]
-
Initial Cleanup:
-
Causality: Co-crystallized ligands, ions, and water molecules not critical to binding can create steric or electrostatic interference. We remove them to isolate the protein-ligand interaction of interest.[10]
-
Action: Delete all non-protein molecules, except for structurally critical cofactors (if any). In PDB: 5WIU, this would involve removing the co-crystallized ligand nemonapride.
-
-
Add Hydrogens & Assign Charges:
-
Causality: PDB files from X-ray crystallography typically lack hydrogen atoms. Hydrogens are essential for defining the correct tautomeric/ionization states of residues and for forming hydrogen bonds, a primary driver of binding.[11][12]
-
Action: Add all hydrogen atoms. For the protein, use a forcefield-based assignment like Kollman charges. This correctly models the electrostatic potential of the binding pocket.[12]
-
-
Optimize Hydrogen Bond Network:
-
Causality: The orientation of residue side chains like Histidine, Asparagine, and Glutamine can be ambiguous in crystal structures. Incorrect orientations lead to flawed hydrogen bond predictions.
-
Action: Use software tools to flip and reorient these side chains to create an optimized hydrogen bond network.[7]
-
-
Restrained Minimization:
-
Causality: The initial cleanup and protonation can introduce minor steric clashes. A brief, restrained energy minimization relieves these strains without significantly altering the experimentally determined backbone conformation.[7]
-
Action: Perform a minimization where heavy atoms are constrained, allowing hydrogens to move freely.
-
-
Final Output: Save the cleaned, prepared receptor in the PDBQT format, which contains atomic coordinates, partial charges, and atom type definitions required for docking with AutoDock software.[11]
Experimental Protocol: Ligand Preparation
The small molecule must also be converted into a suitable 3D format with correct chemistry.
-
Generate 3D Structure:
-
Causality: A 2D representation (like SMILES) is insufficient. We need a low-energy 3D conformation as a starting point for docking.
-
Action: Convert the SMILES string (CCC1CNCCCO1) into a 3D structure using a tool like Open Babel.
-
-
Add Hydrogens & Compute Charges:
-
Causality: As with the receptor, correct protonation and charge distribution are vital for modeling electrostatic interactions. Gasteiger charges are a well-established method for small molecules.[12]
-
Action: Add all hydrogens and compute Gasteiger partial charges.
-
-
Define Rotatable Bonds & Torsion Tree:
-
Causality: Ligand flexibility is a key component of the binding process. The docking algorithm needs to know which bonds it is allowed to rotate to explore different conformations within the binding site.[11]
-
Action: Identify all acyclic single bonds (e.g., the bond connecting the ethyl group to the ring) as rotatable.
-
-
Final Output: Save the prepared ligand in the PDBQT format.[13]
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the receptor's binding site. It is a search algorithm coupled with a scoring function.[14] We will use AutoDock Vina, a widely used and validated docking program.[15]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Experimental Protocol: Docking with AutoDock Vina
-
Define the Search Space (Grid Box):
-
Causality: The docking algorithm must be told where to search. A targeted docking approach, focused on a known binding site, is more efficient and accurate than a "blind" dock across the entire protein surface.[16]
-
Action: Center a 3D grid box around the known binding site of the Dopamine D4 receptor. The dimensions of the box should be large enough to accommodate the ligand and allow it to rotate freely (e.g., 25 x 25 x 25 Å).
-
-
Configure Docking Parameters:
-
Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true minimum energy pose but require more time.
-
Action: Create a configuration file specifying the receptor, ligand, grid box coordinates, and an exhaustiveness value (e.g., 16 for a thorough search).
-
-
Execute the Docking Run:
-
Action: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
-
Analyze Results:
-
Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted interaction.[14]
-
Binding Pose: The program will generate several possible binding poses. The top-ranked pose (lowest energy) is the most probable. This pose must be visually inspected for plausibility (e.g., good shape complementarity, formation of key interactions).
-
Hypothetical Docking Data
The following table represents plausible docking results for 2-Ethyl-1,4-oxazepane against our target and two other hypothetical off-targets, demonstrating how data would be structured for comparison.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Dopamine D4 Receptor | 5WIU | -8.2 | H-Bond with Asp110; Hydrophobic contact with Phe344, Trp348 |
| Beta-2 Adrenergic Receptor | 2RH1 | -6.5 | H-Bond with Ser204 |
| Muscarinic M3 Receptor | 4DAJ | -5.9 | Van der Waals contacts only |
Phase 3: Molecular Dynamics (MD) Simulation
A docking result is a static, time-averaged prediction. MD simulation provides a crucial validation step by introducing dynamics, solvent effects, and temperature, allowing us to observe the stability of the predicted protein-ligand complex over time.[17]
-
Causality: If a docked pose is unstable and the ligand quickly dissociates or moves to a different conformation in an MD simulation, the initial docking score is likely a false positive. A stable complex in MD provides much higher confidence in the predicted binding mode.[18]
Experimental Protocol: MD Simulation
-
System Setup:
-
Action: Take the top-ranked docked pose of the 2-Ethyl-1,4-oxazepane-D4 receptor complex.
-
Action: Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.[19]
-
Action: Assign a modern force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to describe the physics of all atoms.[20]
-
-
Equilibration:
-
Causality: The initial system is not at a realistic temperature or pressure. A multi-step equilibration process gently brings the system to the desired physiological conditions (e.g., 310 K, 1 atm) without introducing artifacts.[21]
-
Action: Perform a short minimization, followed by a gradual heating phase (NVT ensemble), and finally a pressure stabilization phase (NPT ensemble).
-
-
Production Run:
-
Action: Once equilibrated, run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from the starting structure. A stable, low-fluctuation RMSD for both suggests the complex is stable.[18]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in the binding site can indicate instability.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified in the docking pose. Their persistence throughout the simulation validates their importance.
-
Hypothetical MD Simulation Data Summary
This table summarizes the kind of quantitative data derived from an MD trajectory analysis, which serves to validate the docking results.
| System | Simulation Length | Avg. Ligand RMSD (Å) | Persistence of H-Bond to Asp110 |
| Dopamine D4 + Ligand | 100 ns | 1.5 ± 0.4 | 88% |
| Apo Dopamine D4 (Control) | 100 ns | N/A | N/A |
A low and stable ligand RMSD coupled with high persistence of a key hydrogen bond strongly supports the docking prediction as a stable and relevant binding mode.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of 2-Ethyl-1,4-oxazepane. By progressing from broad target identification to static docking and finally to dynamic simulation, we build a scientifically sound case for a predicted binding event. The causality-driven approach, where the "why" behind each step is explained, ensures that the resulting data is not only predictive but also interpretable.
The outputs of this workflow—a validated binding pose, predicted affinity, and an understanding of the key interacting residues—provide a powerful foundation for the next stages of a drug discovery project. This information can directly guide the synthesis of new analogs with improved potency (Structure-Activity Relationship studies), help rationalize observed biological activity, or predict potential toxicological liabilities.[3][22]
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QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology. [Link]
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Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Molecules and Cells. [Link]
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AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. [Link]
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In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences. [Link]
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The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry. [Link]
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AutoDock Version 4.2. The Scripps Research Institute. [Link]
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Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. ResearchGate. [Link]
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Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry. [Link]
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Small molecule docking. Bonvin Lab. [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]
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Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. IEEE Xplore. [Link]
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Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. Bioinformatics Stack Exchange. [Link]
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2-ethyl-1,4-oxazepane (C7H15NO). PubChemLite. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
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Simulating Protein-Ligand Complexes using Open Source tools. Medium. [Link]
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The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
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A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]
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Ligan-Protein Simulation. HitchhikersAI. [Link]
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How to prepare structures for HADDOCK?. Bonvin Lab. [Link]
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Protein-ligand docking. Galaxy Training. [Link]
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In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. [Link]
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Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. [Link]
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Protein Preparation Workflow. Schrödinger. [Link]
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Design, synthesis and biological evaluation of 2H-benzo[b][3][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. [Link]
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New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. [Link]
-
Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 2H-benzo[b][3][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Methodological & Application
Advanced Purification Strategies for 2-Ethyl-1,4-oxazepane: A Comprehensive Application Note
Executive Summary
Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged position in modern drug discovery. They sit at the structural interface of diazepanes, morpholines, and azepanes, offering unique conformational flexibility and vector mapping for target binding [1]. Specifically, 2-Ethyl-1,4-oxazepane (CAS: 1155166-41-8) has emerged as a highly valuable building block in the synthesis of monoamine reuptake inhibitors, GPCR ligands, and NRF2 pathway regulators [2, 3].
Despite its utility, the isolation and purification of 2-ethyl-1,4-oxazepane present significant challenges. The presence of a basic secondary amine, coupled with its high polarity and potential for thermal degradation, renders standard purification techniques insufficient. This application note details field-proven, self-validating protocols for the purification of 2-ethyl-1,4-oxazepane, emphasizing the mechanistic causality behind each experimental choice to ensure high-fidelity recovery for downstream biological applications.
Physicochemical Profiling & Data Presentation
Successful purification requires a deep understanding of the molecule's physicochemical properties. 2-Ethyl-1,4-oxazepane lacks a strong UV chromophore, which complicates standard UV-guided fraction collection during chromatography. Furthermore, its secondary amine functionality is prone to severe tailing on unmodified silica gel.
Table 1: Physicochemical Properties and Purification Implications
| Property | Value / Characteristic | Purification Implication |
| Molecular Formula | C₇H₁₅NO | Low molecular weight; volatile under high vacuum. |
| Monoisotopic Mass | 129.115 Da [2] | Detectable via LC-MS (ESI+) at m/z 130.12[M+H]⁺. |
| Amine Basicity (pKa) | ~9.5 - 10.0 (est.) | Highly susceptible to acid-base extraction (pH swing). |
| UV Absorbance | Negligible >220 nm | Requires ELSD, CAD, or chemical staining (Ninhydrin/KMnO₄) for TLC/HPLC tracking. |
| Silica Interaction | Strong H-bonding | Requires basic modifiers (e.g., Et₃N) or amine-functionalized stationary phases. |
Mechanistic Principles of Purification (Causality & Logic)
To achieve analytical-grade purity (>99%), researchers must exploit the distinct chemical behavior of the oxazepane ring.
-
Acid-Base Extraction (The pH Swing): The secondary amine at position 4 is the primary handle for bulk purification. By lowering the pH < 2, the amine is protonated to an ammonium salt, shifting its solubility entirely to the aqueous phase. This allows neutral or acidic organic impurities (such as unreacted epoxides or halogenated precursors) to be washed away in the organic phase. Subsequent basification (pH > 10) neutralizes the amine, allowing the free base to be extracted back into an organic solvent.
-
Chromatographic Deactivation: Unmodified silica gel contains acidic silanol groups (Si-OH) that form strong ionic interactions with the basic oxazepane amine, causing severe peak tailing and irreversible adsorption. Adding 1-5% triethylamine (Et₃N) to the mobile phase competitively binds these silanol sites, deactivating the column and ensuring sharp, predictable elution profiles [4].
-
Thermal Management: Distillation is highly effective for multigram scaling, but 1,4-oxazepanes can undergo thermal ring-opening or oxidation at elevated temperatures. Vacuum distillation lowers the boiling point, mitigating thermal degradation while separating the product from high-molecular-weight oligomers.
Workflow for the isolation and purification of 2-Ethyl-1,4-oxazepane.
Step-by-Step Experimental Protocols
Protocol A: Biphasic Acid-Base Extraction (Bulk Cleanup)
This protocol acts as a self-validating system: the phase separation strictly depends on the pH, ensuring that only basic amines are carried forward.
-
Acidification: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
-
Protonation: Add 100 mL of 1M HCl (aq). Shake vigorously and vent. The 2-ethyl-1,4-oxazepane partitions into the lower aqueous layer as a hydrochloride salt.
-
Washing: Separate the aqueous layer. Wash the organic layer with an additional 50 mL of 1M HCl. Combine the aqueous layers and wash them once with 50 mL of clean EtOAc to remove residual neutral impurities. Discard the organic layers.
-
Basification (Self-Validation Step): Cool the combined aqueous layer in an ice bath (to control the exothermic neutralization). Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 11-12 (verify with pH paper). The solution will become cloudy as the free base precipitates/oils out.
-
Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 75 mL).
-
Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 30°C due to product volatility) to yield enriched 2-ethyl-1,4-oxazepane.
Protocol B: Flash Column Chromatography (Sub-10g Scale)
For intermediate scales where distillation is impractical, chromatography is required. This protocol utilizes basic modifiers to prevent amine streaking.
-
Column Preparation: Slurry-pack a silica gel column using a solvent system of Dichloromethane/Methanol/Triethylamine (DCM:MeOH:Et₃N = 94:5:1). The Et₃N is critical for deactivating the acidic silanol groups on the silica [4].
-
Sample Loading: Dissolve the enriched product from Protocol A in a minimum volume of the eluent and load it onto the column.
-
Elution: Elute using the 94:5:1 gradient.
-
Fraction Monitoring (Self-Validation Step): Because 2-ethyl-1,4-oxazepane lacks a UV chromophore, spot fractions on a TLC plate, dip in Ninhydrin stain, and heat. The secondary amine will appear as a distinct purple/pink spot.
-
Recovery: Pool the ninhydrin-positive fractions and evaporate the solvent under reduced pressure. To remove residual Et₃N, co-evaporate with toluene (2 x 20 mL).
Protocol C: Vacuum Distillation (Scale-up >10g)
-
Setup: Transfer the crude free-base oil to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and a receiving flask cooled in an ice bath.
-
Vacuum Application: Apply a high vacuum (e.g., 0.1 - 1.0 mmHg). Do not apply heat until the vacuum is stabilized to prevent bumping and oxidation.
-
Fractionation: Gradually increase the oil bath temperature. Collect the forerun (residual solvents and low-boiling impurities) and discard.
-
Product Collection: Collect the main fraction. The exact boiling point will depend on the precise vacuum achieved, but a steady vapor temperature indicates the elution of the pure 2-ethyl-1,4-oxazepane.
Downstream Applications: NRF2 Pathway Modulation
Purified 1,4-oxazepane derivatives, including those synthesized from the 2-ethyl-1,4-oxazepane building block, are actively utilized in the development of NRF2 regulators [3]. The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress, making it a prime target for neurodegenerative diseases (like Parkinson's and Alzheimer's) and respiratory conditions like COPD [3].
High-purity oxazepane ligands disrupt the cytosolic interaction between NRF2 and its repressor, Keap1. This stabilization allows free NRF2 to translocate to the nucleus, bind to Antioxidant Response Elements (ARE), and drive the expression of cytoprotective genes.
NRF2 signaling pathway modulated by purified 1,4-oxazepane derivatives.
References
-
PubChemLite. 2-ethyl-1,4-oxazepane (C7H15NO). Université du Luxembourg. Available at:[Link]
- Google Patents. WO2016202253A1 - Nrf2 regulators. Google Patents.
-
ACS Publications. Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. Available at:[Link]
Topic: Validated Analytical Methodologies for the Quantification of 2-Ethyl-1,4-oxazepane
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical note provides detailed protocols for the quantitative analysis of 2-Ethyl-1,4-oxazepane, a heterocyclic amine of interest in pharmaceutical development and chemical synthesis. Due to the limited availability of published methods for this specific analyte, this guide establishes robust analytical procedures from foundational principles, leveraging analogous compound data and established regulatory frameworks. Two primary methods are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Introduction and Analyte Overview
2-Ethyl-1,4-oxazepane is a saturated seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. Its structure suggests potential utility as a building block in medicinal chemistry or its possible emergence as a process-related impurity in the synthesis of larger drug molecules. Accurate and reliable quantification is therefore critical for quality control, impurity profiling, and pharmacokinetic studies.
Analyte Physicochemical Properties:
-
Molecular Formula: C₇H₁₅NO[2]
-
Monoisotopic Mass: 129.1154 Da[2]
-
Predicted Ionization: The tertiary amine group is basic and readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+).
-
Chromatographic Behavior: The compound is polar and lacks a significant chromophore, which informs the selection of detection methods and chromatographic conditions. Its polarity suggests good retention and separation on a reversed-phase column with an aqueous-organic mobile phase.[3]
Given these properties, liquid chromatography is the preferred separation technique. Gas chromatography (GC) may also be feasible but could be challenging due to the analyte's polarity, potentially leading to poor peak shape and requiring derivatization to enhance volatility.[4][5]
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed as a robust, reliable assay for quantifying 2-Ethyl-1,4-oxazepane in bulk materials or simple formulations where concentration levels are sufficient for UV detection.
Scientific Rationale
Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and reproducibility.[3] A C18 stationary phase provides a non-polar surface that retains the polar 2-Ethyl-1,4-oxazepane through hydrophobic interactions, which can be modulated by the proportion of organic solvent in the mobile phase. Since the analyte lacks a strong UV chromophore, detection at a low wavelength (e.g., 215 nm) is necessary to achieve adequate sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Lichrospher® 100 RP-18).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and 0.45 µm membrane filters.
Reagents and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2-Ethyl-1,4-oxazepane reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 10 minutes |
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of 2-Ethyl-1,4-oxazepane to yield a final concentration within the calibration range (e.g., 25 mg of drug substance).
-
Transfer to a 50 mL volumetric flask and add approximately 30 mL of diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.
System Suitability Testing (SST): Before sample analysis, inject the 25 µg/mL working standard solution five times. The system is deemed ready for use if the following criteria are met, in accordance with ICH guidelines.[6]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
HPLC-UV Workflow Diagram
Caption: General workflow for the quantification of 2-Ethyl-1,4-oxazepane using HPLC-UV.
Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for quantifying trace levels of 2-Ethyl-1,4-oxazepane, such as for impurity analysis in drug substances or for bioanalytical studies in complex matrices like plasma.
Scientific Rationale
Coupling HPLC with a tandem mass spectrometer (MS/MS) allows for highly specific detection using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process filters out chemical noise from the matrix and co-eluting compounds, providing excellent sensitivity and specificity.[7] Positive mode Electrospray Ionization (ESI) is chosen due to the basic nature of the tertiary amine in the analyte structure.
Experimental Protocol: LC-MS/MS
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Analytical Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Nitrogen gas generator for the MS source.
-
Argon gas for collision-induced dissociation (CID).
Reagents and Standard Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solutions: Prepare calibration standards over the desired range (e.g., 0.1 ng/mL to 100 ng/mL) using the diluent.
Liquid Chromatography Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Theoretical - requires empirical optimization):
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 130.1 |
| Product Ions (Q3) | m/z 102.1 (Loss of C₂H₄) and m/z 72.1 (Ring fragmentation) |
| Collision Energy | To be optimized for each transition (typically 10-25 eV) |
| Source Temperature | 500 °C |
| Dwell Time | 100 ms |
Sample Preparation (from Plasma): This protocol utilizes protein precipitation, a common technique for cleaning up biological samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Development Workflow
Caption: Development and analysis workflow for the LC-MS/MS quantification method.
Analytical Method Validation Framework
To ensure that the chosen analytical procedure is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[1][8] The validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of 2-Ethyl-1,4-oxazepane.
The following parameters must be evaluated:
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. Assessed by analyzing blank matrix, placebo, and spiked samples. No significant interfering peaks should be observed at the retention time of the analyte.[6] |
| Linearity | To demonstrate a proportional relationship between concentration and response. A minimum of five concentrations are analyzed. The correlation coefficient (r²) should be ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. Established by confirming linearity, accuracy, and precision at the extremes of the range.[6] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments at three levels (e.g., 80%, 100%, 120% of the nominal concentration). Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day, n=6, RSD ≤ 2.0%) and Intermediate Precision (inter-day, different analyst/instrument, RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1, with an RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temp, mobile phase composition). The SST criteria should still be met. |
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of 2-Ethyl-1,4-oxazepane. The RP-HPLC-UV method serves as a primary workhorse for routine analysis of bulk material, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level impurity analysis or bioanalytical applications. Both protocols are designed as robust starting points that, upon successful validation according to the ICH framework provided, will yield reliable and accurate quantitative data for researchers, scientists, and drug development professionals.
References
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Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]
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Velev, V. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Zhang, L., et al. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Microchemical Journal. [Link]
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Saad, B., & Basheer, C. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines | Request PDF. [Link]
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PubChemLite. (n.d.). 2-ethyl-1,4-oxazepane (C7H15NO). [Link]
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Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
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Bio-Synthesis Inc. (2009, April 26). Amino Acid Analysis Sample Preparation Guidelines. [Link]
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Miyaguchi, H. (n.d.). Determination of sedative-hypnotics in human hair by micropulverized extraction and liquid chromatography/quadrupole-Orbitrap mass spectrometry. Analytical Methods, Royal Society of Chemistry. [Link]
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Prasain, J. (n.d.). MS/MS interpretation in identification of unknown compounds. UAB. [Link]
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Jaber, A. M. Y., et al. (2015, April 2). Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review. ResearchGate. [Link]
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Nembé, F. M. T., et al. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
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Chan, K., et al. (2025, August 7). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]
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Bektas, S., et al. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
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Cal, V., et al. (2021, July 14). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Semantic Scholar. [Link]
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LibreTexts Chemistry. (2024, September 30). 12.2: Interpreting Mass Spectra. [Link]
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Panderi, I., et al. (2008, January 1). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]
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Carughi, S., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]
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Chan, K., & Lee, M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
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Vare, S. R. (2019, February 13). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2022, November 5). A review on analytical methods for estimation of Oxaprozin. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Chloroethyl)-1,4-oxazepane. PubChem. [Link]
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PubMed. (n.d.). Thermolysis of 1,4-benzodiazepines during gas chromatography and mass spectroscopy. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-1,4-oxazepane. PubChem. [Link]
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Annex Publishers. (n.d.). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. [Link]
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BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. [Link]
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Wikipedia. (n.d.). 2-Ethylhexanol. [Link]
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Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1,4-oxazepane Based Compound Libraries
Introduction: The Strategic Value of Exploring Novel Chemical Scaffolds
This guide provides a comprehensive framework for the integration of 2-Ethyl-1,4-oxazepane, a representative member of a novel scaffold class, into a high-throughput screening campaign. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and grounded in the practical realities of drug discovery, emphasizing the causality behind experimental choices to ensure the generation of high-quality, actionable data.
The 2-Ethyl-1,4-oxazepane Scaffold: Physicochemical Properties and Rationale for Screening
Figure 1. Chemical Structure of 2-Ethyl-1,4-oxazepane Molecular Formula: C7H15NO Molecular Weight: 129.20 g/mol SMILES: CCC1CNCCCO1[6]
Compared to the well-trodden territory of morpholine-containing compounds, 1,4-oxazepane derivatives present a distinct profile. The seven-membered ring imparts greater conformational flexibility, which can allow for a more comprehensive exploration of a target's binding pocket.[5] This flexibility, combined with the ethyl substitution at the 2-position, provides a unique vector for exploring structure-activity relationships (SAR).[7] However, it is important to note that the larger carbon framework may lead to increased lipophilicity (LogP) compared to smaller heterocyclic systems, a factor that must be carefully managed during library design to maintain drug-like properties.[5]
The strategic rationale for screening a library based on this scaffold is twofold:
-
Novelty and Intellectual Property: The relative lack of exploration of the 1,4-oxazepane scaffold provides a fertile ground for discovering novel pharmacophores and securing a strong intellectual property position.[2]
-
Scaffold Hopping and Analogue Development: For projects where existing morpholine-based compounds show activity but require optimization of properties (e.g., potency, selectivity, or ADME profile), a 1,4-oxazepane library offers a logical "scaffold hop" to identify analogues with improved characteristics.[8]
High-Throughput Screening Workflow: A Conceptual Overview
A successful HTS campaign is a multi-stage process that requires meticulous planning and execution.[7][9] The workflow described below is tailored for the screening of a novel compound library, such as one derived from 2-Ethyl-1,4-oxazepane, against a hypothetical G-protein coupled receptor (GPCR) target.
Part 1: Compound Library Preparation and Management
The integrity of the compound library is the bedrock of any screening campaign. Proper handling and preparation are essential to avoid false positives and ensure data reproducibility.
Protocol 1.1: Solubilization and Plating of 2-Ethyl-1,4-oxazepane Derivatives
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most HTS compound libraries due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous assay buffers.[10] However, water absorption by DMSO is a critical issue that can lead to compound precipitation and must be carefully managed.[10] This protocol outlines the creation of a master stock plate and subsequent assay-ready plates.
Materials:
-
Library of 2-Ethyl-1,4-oxazepane derivatives (solid, pre-weighed in microtubes)
-
Anhydrous DMSO (high purity, HTS grade)
-
96- or 384-well polypropylene master stock plates (V-bottom)
-
384- or 1536-well polypropylene or polystyrene assay plates
-
Automated liquid handler (e.g., Tecan, Hamilton)[11]
-
Plate sealer
Procedure:
-
Master Stock Preparation (10 mM):
-
In a controlled, low-humidity environment, add the calculated volume of anhydrous DMSO to each microtube containing a library compound to achieve a final concentration of 10 mM.
-
Seal the tubes and vortex thoroughly until all compound is completely dissolved. Centrifuge briefly to collect the solution at the bottom.
-
Using an automated liquid handler, transfer the 10 mM stock solutions to the corresponding wells of a master stock plate.
-
Seal the master plate with a pierceable, DMSO-resistant seal. Store at -20°C.[10]
-
-
Intermediate Plate Preparation (e.g., 1 mM):
-
Thaw the master stock plate. Centrifuge briefly to collect contents.
-
Using an automated liquid handler, perform a 1:10 dilution by transferring a small volume (e.g., 5 µL) from the master plate to a new plate containing anhydrous DMSO (e.g., 45 µL). This creates an intermediate plate.
-
-
Assay-Ready Plate Generation (e.g., for 10 µM final assay concentration):
-
Assay-ready plates are typically "daughter" plates of the master stock, containing a small volume of a high-concentration stock. For a typical primary screen at 10 µM, a small volume (e.g., 50 nL) of the 10 mM master stock is transferred to the empty wells of the final assay plate using a high-precision acoustic dispenser (e.g., Echo 550) or pin tool.
-
This "solvent-minimized" approach is preferable as it reduces the final DMSO concentration in the assay, minimizing solvent-induced effects on the biological target.
-
Seal the assay-ready plates and store them at -20°C until use.
-
Part 2: The High-Throughput Screening Assay
The development of a robust and miniaturized assay is critical for a successful HTS campaign.[7] For this application note, we will consider a hypothetical competitive binding assay for a GPCR target, where a fluorescently labeled ligand is displaced by an active compound from the library.
Protocol 2.1: Primary HTS - Single-Point Screen
Rationale: The primary screen is designed to rapidly identify "hits" from the library by testing each compound at a single, relatively high concentration (e.g., 10 µM).[12] The goal is not to determine potency, but to efficiently flag any compound with detectable activity for further investigation.[13] Rigorous quality control, including the use of positive and negative controls on every plate, is essential to assess assay performance.[14][15]
Materials:
-
Assay-ready plates containing 2-Ethyl-1,4-oxazepane derivatives
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
GPCR membrane preparation (or purified receptor)
-
Fluorescently labeled ligand
-
Known antagonist/inhibitor (for positive control)
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Plate Layout:
-
Design a plate map that includes wells for test compounds, positive controls (e.g., 10 µM of a known antagonist, resulting in maximum signal inhibition), and negative controls (e.g., DMSO vehicle only, resulting in minimum signal inhibition).
-
Distribute controls across the plate to monitor for plate-specific artifacts like edge effects.
-
-
Reagent Addition (Automated):
-
Thaw the assay-ready plates.
-
Using a multi-channel liquid dispenser, add the GPCR membrane preparation diluted in assay buffer to all wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-receptor interaction.
-
Add the fluorescently labeled ligand to all wells.
-
-
Incubation and Detection:
-
Incubate the plates for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plates using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis and Quality Control
Rationale: Raw data from the plate reader must be normalized to account for plate-to-plate variability. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11][16] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, suitable for HTS.[7]
-
Normalization:
-
Calculate the percent inhibition for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))
-
-
Quality Control (Z'-Factor Calculation):
-
For each plate, calculate the Z'-factor: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| Where SD is the standard deviation.
-
Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.[7]
-
-
Hit Selection:
-
Define a hit threshold based on the distribution of the screening data. A common approach is to select compounds that exhibit an inhibition greater than three times the standard deviation of the negative controls.
-
Alternatively, a fixed percent inhibition cutoff (e.g., >50%) can be used.
-
Table 1: Representative Data from a Primary HTS Plate
| Well Type | Raw Signal (RFU) | Mean Signal (RFU) | SD | % Inhibition | Z'-Factor |
| Negative Control | 15234, 14987, 15501,... | 15150 | 250 | 0% | 0.78 |
| Positive Control | 2109, 2345, 2250,... | 2250 | 120 | 100% | |
| Compound A | 14890 | 2.0% | |||
| Compound B (Hit) | 6543 | 66.7% | |||
| Compound C | 15321 | -1.3% |
Part 3: Hit Confirmation and Dose-Response Analysis
Rationale: Hits identified in the primary screen must be validated to eliminate false positives and to determine their potency.[9][13] This involves re-testing the hits and then performing a dose-response analysis to calculate the IC50 (half-maximal inhibitory concentration).
Protocol 3.1: Dose-Response (IC50) Determination
Procedure:
-
Cherry-Picking and Serial Dilution:
-
From the master stock plate, "cherry-pick" the initial hits and prepare a new plate.
-
Perform a serial dilution (e.g., 1:3 or 1:5) of the hit compounds to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Execution:
-
Repeat the assay as described in Protocol 2.1, but using the plates with serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of each compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.
-
Table 2: Dose-Response Data for a Confirmed Hit (Compound B)
| Concentration (µM) | % Inhibition |
| 100 | 98.5% |
| 33.3 | 95.2% |
| 11.1 | 89.1% |
| 3.70 | 75.4% |
| 1.23 | 52.3% |
| 0.41 | 28.9% |
| 0.14 | 10.1% |
| 0.05 | 4.5% |
| IC50 (µM) | 1.15 |
Conclusion and Forward Look
The successful execution of a high-throughput screening campaign using a novel scaffold library, such as one based on 2-Ethyl-1,4-oxazepane, can yield promising starting points for a drug discovery program. The protocols and rationale outlined in this guide provide a robust framework for generating high-quality, reproducible data. The confirmed hits from this process, characterized by their IC50 values, will form the basis for preliminary structure-activity relationship (SAR) analysis.[7] This analysis will, in turn, guide the next phase of the project: hit-to-lead optimization, where medicinal chemists will synthesize new analogues to improve potency, selectivity, and drug-like properties, ultimately advancing the most promising compounds toward preclinical development.[9]
References
-
Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. [Link]
-
Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
-
BioSolveIT. Scaffold-Based Drug Design. [Link]
-
Lassen, A. B., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10), 2534-2544. [Link]
-
Kwon, Y., & Lee, D. (2021). Scaffold-based molecular design with a graph generative model. Digital Discovery, 1(1), 74-84. [Link]
-
Bentham Science Publishers. (2005, September 1). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. [Link]
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LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. [Link]
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Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. [Link]
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Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
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Malvern Panalytical. High-Throughput Screening (HTS). [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]
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Zhang, J. H., et al. (2014). Data analysis approaches in high throughput screening. [Link]
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
-
ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Figshare. (2004, June 3). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]
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Sygnature Discovery. High Throughput Screening. [Link]
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Drug Discovery and Development. (2007, September 6). Automating Compound Management Systems. [Link]
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PubChemLite. 2-ethyl-1,4-oxazepane (C7H15NO). [Link]
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World of Medicine: Journal of Biomedical Sciences. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. [Link]
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Hamad, B. K., & Ahamed, M. R. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications, 4(12), 1306-1317. [Link]
-
RSC Advances. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [Link]
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Chen, J., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(11), 1888. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025, August 5). [Link]
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PubChem. 2-Methyl-1,4-oxazepane. [Link]
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Chirality. (2001). Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity. Chirality, 13(9), 606-12. [Link]
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]
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Hamad, A. S., et al. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Al- utroha for Pure Science, (8), 93-108. [Link]
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Clare, R. H., et al. (2019). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Nature Communications, 10(1), 11. [Link]
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Douglas, J. J., & Campbell, A. D., et al. (2025). The Implementation and Impact of Chemical High-Throughput Experimentation at AstraZeneca. ACS Catalysis. [Link]
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A brief review of high throughput screening in drug discovery process. [Link]
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Dziegiel, P., & Podhorska-Okolow, M. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Advances in Clinical and Experimental Medicine, 20(6), 789-798. [Link]
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LookChem. Cas 4737-47-7,Oxetane,2-ethyl-. [Link]
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PubChem. 2H-azepine. [Link]
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AZoLifeSciences. (2020, March 6). Discovering New Drug Targets Using High-Throughput Screening. [Link]
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"derivatization of 2-Ethyl-1,4-oxazepane for SAR studies"
Application Note: Strategic Derivatization of 2-Ethyl-1,4-oxazepane for SAR Studies
Executive Summary & Strategic Rationale
The 1,4-oxazepane scaffold represents a "privileged yet under-explored" chemical space in modern drug discovery. Unlike its 6-membered morpholine analogues (ubiquitous in approved drugs) or the rigid 1,4-benzodiazepines, the saturated 1,4-oxazepane offers a unique flexible 7-membered topology . This flexibility allows the molecule to adopt distinct "twist-chair" or "twist-boat" conformations, potentially accessing binding pockets that rigid scaffolds cannot.
Why the "2-Ethyl" Variant? The introduction of an ethyl group at the C2 position is not merely cosmetic; it is a strategic conformational lock .
-
Chirality: It introduces a stereocenter, allowing for the exploration of enantioselective binding vectors.
-
Lipophilicity: It modulates cLogP without adding aromatic bulk.
-
Metabolic Shielding: The steric bulk at C2 can hinder oxidative metabolism at the adjacent ether oxygen or the C3 position.
This guide provides a validated, self-consistent protocol for synthesizing the core 2-ethyl-1,4-oxazepane scaffold and a high-throughput derivatization workflow for Structure-Activity Relationship (SAR) profiling.
Synthesis of the Core Scaffold
Commercial availability of 2-ethyl-1,4-oxazepane is often limited or restricted to racemic mixtures. For precise SAR, we recommend de novo synthesis using the "Lactam Reduction Route." This method is preferred over direct cyclization of halo-amines due to superior regio-control and scalability.
Pathway Visualization (Graphviz)
Caption: Figure 1. The "Lactam Reduction Route" ensures regioselective ring formation via an intramolecular Michael addition followed by reduction.
Detailed Protocol: Core Synthesis
Step 1: N-Acylation
-
Reagents: 2-Amino-1-butanol (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).
-
Procedure: Dissolve amino alcohol in DCM at 0°C. Add Et3N. Dropwise add acryloyl chloride. Stir 2h.
-
Checkpoint: TLC (5% MeOH/DCM) should show consumption of amine.
-
Workup: Wash with 1N HCl, then NaHCO3. Concentrate to yield Intermediate A .
Step 2: Cyclization (Intramolecular Michael Addition)
-
Reagents: Intermediate A, KOtBu (0.2 eq - catalytic), THF (anhydrous).
-
Mechanism: Base-catalyzed activation of the hydroxyl group promotes attack on the Michael acceptor (alkene).
-
Procedure: Dissolve Intermediate A in THF (0.1 M). Add KOtBu at 0°C. Stir at RT for 4-16h.
-
Critical Control: High dilution prevents intermolecular polymerization.
-
Result: 2-Ethyl-1,4-oxazepan-5-one (Lactam).
Step 3: Lactam Reduction
-
Reagents: Lactam (Step 2), LiAlH4 (2.5 eq), THF.
-
Procedure: Add Lactam solution to LiAlH4 suspension in THF at 0°C. Reflux for 6h.
-
Quench: Fieser method (Water, 15% NaOH, Water). Filter precipitate.
-
Purification: Distillation or Column Chromatography (DCM/MeOH/NH4OH).
-
Yield: ~60-70% overall.
SAR Derivatization Protocols (N4-Functionalization)
Once the core 2-ethyl-1,4-oxazepane is in hand, the secondary amine (N4) is the primary vector for SAR exploration. The following protocols are designed for parallel synthesis (96-well plate or vial array).
SAR Workflow Diagram
Caption: Figure 2. Divergent synthesis strategy for generating physicochemical diversity from the single amine handle.
Protocol A: Amide Library (High Stability)
Target: Modulating potency and metabolic stability.
-
Setup: Prepare 0.2 M stock solution of 2-ethyl-1,4-oxazepane in DCM.
-
Reagents: Acid Chlorides (1.1 eq) OR Carboxylic Acids (1.1 eq) + HATU (1.2 eq). Base: DIPEA (2.0 eq).
-
Execution:
-
Acid Chloride Route: Add DIPEA to scaffold solution. Add R-COCl. Shake at RT for 2h.
-
Coupling Route: Pre-activate acid with HATU/DIPEA in DMF for 15 min. Add scaffold. Shake 12h.
-
-
Scavenging: Add polymer-supported trisamine (to remove excess electrophile) and isocyanate resin (to remove unreacted scaffold).
-
Validation: Amides are generally stable. Expect [M+H]+ in LCMS.
Protocol B: Urea Library (H-Bond Donor/Acceptor)
Target: Specific receptor interactions (e.g., GPCRs).
-
Reagents: Isocyanates (R-NCO, 1.05 eq), DCM.
-
Execution: Add isocyanate to scaffold solution at 0°C (exothermic). Shake at RT for 1h.
-
Self-Validating Step: If precipitate forms, it may be the symmetrical urea (byproduct of wet solvent). Ensure anhydrous conditions!
-
Workup: Evaporate solvent. Ureas often crystallize directly.
Protocol C: Reductive Amination (Solubility)
Target: Improving CNS penetration and solubility (Basic center retained).
-
Reagents: Aldehydes (R-CHO, 1.2 eq), NaBH(OAc)3 (2.0 eq), DCE (1,2-Dichloroethane), Acetic Acid (catalytic).
-
Execution: Mix scaffold and aldehyde in DCE. Stir 30 min (Imine formation). Add reducing agent. Stir 16h.
-
Optimization: If conversion is low, switch to NaCNBH3 in MeOH (stronger reduction).
Data Analysis & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Core Synthesis) | Polymerization during Michael Addition. | Dilution is key. Run Step 2 at 0.05 M or lower. |
| Incomplete Amide Coupling | Steric hindrance from 2-ethyl group. | Use stronger coupling agents (COMU) or heat to 50°C. |
| Racemization | High temperature during cyclization. | Keep Step 2 (Base) at RT.[1][2][3] Use chiral HPLC to verify ee%. |
| Poor Solubility | Lipophilic R-groups. | Convert products to HCl or Fumarate salts for biological assay. |
References
-
Vertex Pharmaceuticals. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold. PubMed. Link (Context: Analogous 7-membered ring SAR).
-
Ghent University. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors.[4] Journal of Organic Chemistry.[4] Link (Context: Cyclization methodologies).
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Link (Context: Modern scalable protocols).
-
MDPI. (2023). Multicomponent Domino Cyclization... as A New Way to γ-Lactam Annulated Oxazacycles. Molecules.[4][5][6][7][8][9][10][11][12][13][14][15] Link (Context: Amino alcohol cyclization logic).
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Protocol for N-Alkylation of 2-Ethyl-1,4-oxazepane: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 2-Ethyl-1,4-oxazepane, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted 1,4-oxazepane derivatives. We will explore two primary, field-proven methodologies: direct N-alkylation with alkyl halides and reductive amination. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to ensure reproducible and efficient synthesis.
Introduction to 2-Ethyl-1,4-oxazepane and its N-Alkylated Derivatives
The 1,4-oxazepane ring system is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of an ethyl group at the 2-position introduces a chiral center and provides a key point for structural diversification. N-alkylation of the secondary amine within the 2-Ethyl-1,4-oxazepane scaffold allows for the introduction of a wide array of functional groups, enabling the modulation of physicochemical properties and biological activity. This makes N-alkylated 2-Ethyl-1,4-oxazepanes attractive targets for the development of novel therapeutics.
Synthesis of the Starting Material: 2-Ethyl-1,4-oxazepane
A reliable supply of the starting material is crucial for any synthetic campaign. While not commercially available in large quantities, 2-Ethyl-1,4-oxazepane can be synthesized through established methods of heterocyclization. A common and effective approach involves the cyclization of a suitable amino alcohol precursor.
A plausible and efficient route to 2-Ethyl-1,4-oxazepane involves the reaction of (S)-2-amino-1-butanol with a suitable four-carbon synthon bearing two leaving groups, such as 1,4-dibromobutane or a diepoxide, under basic conditions. The use of enantiomerically pure (S)-2-amino-1-butanol ensures the formation of the corresponding single enantiomer of the product.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds. The reaction proceeds via a nucleophilic substitution (typically SN2) where the secondary amine of 2-Ethyl-1,4-oxazepane attacks an electrophilic alkyl halide.
Causality and Experimental Choices
The choice of base, solvent, and temperature is critical for the success of this reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the secondary amine, thereby increasing its nucleophilicity, without competing in the alkylation reaction. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction mechanism. Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkyl halides.
A significant challenge in the direct alkylation of secondary amines is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This can be mitigated by carefully controlling the stoichiometry of the reactants, using the amine as the limiting reagent, or by choosing reaction conditions that favor mono-alkylation. The steric hindrance provided by the ethyl group at the C2 position of the oxazepane ring can also help to disfavor the second alkylation event.
Experimental Protocol: Direct N-Alkylation
This protocol describes a general procedure for the direct N-alkylation of 2-Ethyl-1,4-oxazepane with an alkyl bromide.
Materials:
-
2-Ethyl-1,4-oxazepane (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Ethyl-1,4-oxazepane and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Method 2: Reductive Amination
Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of over-alkylation.[1] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the tertiary amine.
Causality and Experimental Choices
The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are mild reducing agents that are more reactive towards the protonated imine (iminium ion) than the carbonyl group.[2]
The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion. The steric hindrance of the 2-ethyl group on the oxazepane ring and the nature of the carbonyl compound can influence the reaction rate. For sterically hindered ketones, longer reaction times or slightly elevated temperatures may be required.
Experimental Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of 2-Ethyl-1,4-oxazepane with an aldehyde.
Materials:
-
2-Ethyl-1,4-oxazepane (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Ethyl-1,4-oxazepane and the aldehyde to anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid can be added at this stage if necessary.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Alkylating Agent (Method) | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product | Notes |
| Methyl Iodide (Direct) | K₂CO₃ | MeCN | Reflux | 4-8 | 4-Methyl-2-ethyl-1,4-oxazepane | High reactivity, potential for over-alkylation. |
| Benzyl Bromide (Direct) | K₂CO₃ | MeCN | Reflux | 6-12 | 4-Benzyl-2-ethyl-1,4-oxazepane | Good reactivity, generally clean reaction. |
| 1-Bromobutane (Direct) | Cs₂CO₃ | DMF | 80 | 12-24 | 4-Butyl-2-ethyl-1,4-oxazepane | Less reactive, may require a stronger base and higher temperature. |
| Formaldehyde (Reductive) | NaBH(OAc)₃ | DCE | RT | 2-6 | 4-Methyl-2-ethyl-1,4-oxazepane | Clean and efficient methylation. |
| Benzaldehyde (Reductive) | NaBH(OAc)₃ | DCE | RT | 4-12 | 4-Benzyl-2-ethyl-1,4-oxazepane | Generally high yielding. |
| Acetone (Reductive) | NaBH(OAc)₃ | DCE | RT | 12-24 | 4-Isopropyl-2-ethyl-1,4-oxazepane | Slower reaction due to the ketone's lower reactivity. |
Visualization of Workflows
Overall Synthetic Workflow
Caption: Step-by-step workflow for direct N-alkylation.
Reductive Amination Workflow
Caption: Step-by-step workflow for reductive amination.
References
- Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives.
-
Amine alkylation. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- One kind synthesis(S)The method of 2 amino butanols.
-
Reductive amination. Wikipedia. [Link]
Sources
Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 2-Ethyl-1,4-oxazepane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds.[1] Its structural features are of significant interest in medicinal chemistry for the development of novel therapeutics. The stereoselective synthesis of substituted 1,4-oxazepanes, such as the enantiomers of 2-Ethyl-1,4-oxazepane, is crucial for investigating their structure-activity relationships and identifying potent and selective drug candidates. This guide provides an in-depth overview of potential stereoselective synthetic strategies and detailed experimental protocols to access these valuable chiral building blocks.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of seven-membered heterocycles like 1,4-oxazepanes presents unique challenges due to unfavorable entropic factors in the ring-closing step.[2][3] However, several robust strategies can be envisioned for the stereoselective synthesis of 2-Ethyl-1,4-oxazepane enantiomers. This guide will focus on three promising approaches:
-
Catalytic Asymmetric Reductive Amination and Cyclization: This strategy involves the use of a chiral catalyst to control the stereoselective formation of a key intermediate, followed by intramolecular cyclization.
-
Chiral Pool Synthesis: This approach utilizes a readily available enantiopure starting material, such as an amino acid, to introduce the desired stereochemistry.
-
Diastereoselective Alkylation of a Chiral Auxiliary-Modified Lactam: This classic method employs a removable chiral auxiliary to direct the stereoselective introduction of the ethyl group.
Strategy 1: Catalytic Asymmetric Reductive Amination and Cyclization
This approach leverages a key catalytic asymmetric transformation to install the stereocenter at the C2 position, followed by an efficient intramolecular cyclization to form the 1,4-oxazepane ring. A plausible disconnection for this strategy is illustrated below.
Figure 1: Retrosynthetic analysis for the catalytic asymmetric approach.
A key step in this strategy is the asymmetric reductive amination of a suitable keto aldehyde precursor. The use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can afford the desired chiral amino alcohol with high enantioselectivity.[2][4] Subsequent intramolecular cyclization, for instance, via a Mitsunobu reaction or by activation of the terminal alcohol, would yield the target 2-Ethyl-1,4-oxazepane.
Protocol 1: Asymmetric Reductive Amination and Cyclization
Step 1: Synthesis of the Keto Aldehyde Precursor
This can be achieved through various standard organic transformations. For example, the ozonolysis of a readily available homoallylic alcohol protected as a silyl ether, followed by a reductive workup, would provide the desired precursor.
Step 2: Asymmetric Reductive Amination
-
To a solution of the keto aldehyde (1.0 equiv) in an appropriate solvent such as toluene or dichloromethane (0.1 M) is added the chiral catalyst (e.g., a SPINOL-derived chiral phosphoric acid, 5-10 mol%).
-
A suitable amine source, such as benzylamine (1.1 equiv), is then added.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A reducing agent, such as Hantzsch ester (1.2 equiv), is added, and the reaction is stirred at the appropriate temperature (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the chiral amino alcohol is purified by column chromatography.
Step 3: Intramolecular N-Alkylation (Cyclization)
-
The purified chiral amino alcohol (1.0 equiv) is dissolved in a suitable solvent like THF or DMF (0.1 M).
-
A base, such as sodium hydride (1.2 equiv), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated to facilitate cyclization.
-
The reaction is monitored by TLC or LC-MS for the formation of the 1,4-oxazepane ring.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the enantiomerically enriched N-protected 2-Ethyl-1,4-oxazepane.
-
Subsequent deprotection (e.g., hydrogenolysis for a benzyl group) will afford the final product.
| Parameter | Expected Outcome |
| Enantiomeric Excess (ee) | >90% |
| Overall Yield | 30-50% over 3 steps |
Strategy 2: Chiral Pool Synthesis
This strategy commences with a readily available and inexpensive chiral starting material, such as (S)- or (R)-2-aminobutanol. The inherent chirality of the starting material is carried through the synthetic sequence to furnish the desired enantiomer of 2-Ethyl-1,4-oxazepane.
Figure 2: Retrosynthetic analysis for the chiral pool approach.
The key transformations in this approach involve the protection of the amino group, followed by O-alkylation with a suitable three-carbon electrophile containing a leaving group, and subsequent intramolecular cyclization.
Protocol 2: Chiral Pool Synthesis from (S)-2-Aminobutanol
Step 1: N-Protection of (S)-2-Aminobutanol
-
To a solution of (S)-2-aminobutanol (1.0 equiv) in dichloromethane (0.5 M) at 0 °C is added a suitable protecting group precursor, for example, benzyl chloroformate (1.1 equiv) and a base like triethylamine (1.2 equiv).
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched, and the N-protected amino alcohol is extracted and purified.
Step 2: O-Alkylation
-
To a solution of the N-protected amino alcohol (1.0 equiv) in THF (0.2 M) at 0 °C is added a strong base such as sodium hydride (1.1 equiv).
-
After stirring for 30 minutes, a suitable three-carbon synthon with a leaving group, such as 3-bromo-1-propanol protected as a silyl ether (1.2 equiv), is added.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is quenched, and the O-alkylated product is extracted and purified.
Step 3: Deprotection and Intramolecular Cyclization
-
The silyl protecting group on the terminal alcohol is removed using standard conditions (e.g., TBAF in THF).
-
The resulting diol is then subjected to conditions that facilitate intramolecular cyclization. For example, activation of the terminal alcohol as a mesylate or tosylate followed by treatment with a base to effect intramolecular N-alkylation.
-
Alternatively, a Mitsunobu reaction can be employed. To a solution of the diol (1.0 equiv) and triphenylphosphine (1.2 equiv) in THF (0.1 M) at 0 °C is added a dialkyl azodicarboxylate such as DIAD (1.2 equiv) dropwise.
-
The reaction is stirred at room temperature until completion.
-
The N-protected 2-Ethyl-1,4-oxazepane is purified by column chromatography.
-
Finally, the N-protecting group is removed to yield the target compound.
| Parameter | Expected Outcome |
| Enantiomeric Purity | >98% (retained from starting material) |
| Overall Yield | 25-40% over 4-5 steps |
Strategy 3: Diastereoselective Alkylation of a Chiral Auxiliary-Modified Lactam
This well-established method for asymmetric synthesis involves the use of a chiral auxiliary to control the stereochemistry of an alkylation reaction. For the synthesis of 2-Ethyl-1,4-oxazepane, a suitable chiral lactam precursor can be alkylated diastereoselectively.
Figure 3: Retrosynthetic analysis for the chiral auxiliary approach.
A common and effective chiral auxiliary for such transformations is a derivative of a chiral amino alcohol, such as (R)-phenylglycinol.[5]
Protocol 3: Diastereoselective Alkylation
Step 1: Synthesis of the Chiral Lactam
-
The chiral lactam can be prepared by the condensation of a suitable dicarboxylic acid derivative with a chiral amino alcohol. For instance, the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol has been shown to produce related chiral benzazepinone systems.[5] A similar strategy can be adapted for the 1,4-oxazepane core.
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral lactam (1.0 equiv) in an aprotic solvent like THF (0.2 M) at -78 °C is added a strong base such as LDA or LHMDS (1.1 equiv).
-
After stirring for 1 hour at -78 °C, ethyl iodide or ethyl triflate (1.2 equiv) is added.
-
The reaction is stirred at -78 °C for several hours and then allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The diastereoselectively alkylated lactam is extracted and purified by column chromatography. The diastereomeric ratio can be determined by NMR or HPLC analysis.
Step 3: Reduction and Chiral Auxiliary Cleavage
-
The alkylated lactam (1.0 equiv) is dissolved in a suitable solvent such as THF (0.1 M).
-
A reducing agent, for example, LiAlH4 (2.0-3.0 equiv), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature or heated to reflux to effect both the reduction of the amide and the cleavage of the chiral auxiliary.
-
The reaction is carefully quenched with water and a base.
-
The crude product is filtered and purified by column chromatography to afford the enantiomerically enriched 2-Ethyl-1,4-oxazepane.
| Parameter | Expected Outcome |
| Diastereomeric Ratio (dr) | >95:5 |
| Overall Yield | 35-55% over 3 steps |
Conclusion
The stereoselective synthesis of 2-Ethyl-1,4-oxazepane enantiomers can be approached through several robust synthetic strategies. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The protocols outlined in this guide provide a solid foundation for researchers to develop efficient and reliable methods for accessing these valuable chiral building blocks for applications in drug discovery and development.
References
- Werner, S., et al. (2015). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Helvetica Chimica Acta.
- Saá, C., et al. (2021). Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry.
-
Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
-
Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. [Link]
- Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.
-
Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
- Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.
- Reiss, R., et al. (2008). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
- Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
-
Möller, C., et al. (2009). Asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines and their affinity to sigma1 receptors. PubMed. [Link]
- Al-Tel, T. H. (2006). Asymmetric Synthesis of 1-(2- And 3-haloalkyl)
- Al-Tel, T. H. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams.
- Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.
- Andrés, J. M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry.
- Various Authors. (2024). Recent advances in catalytic asymmetric synthesis.
-
Adly, F. G. (2019). Asymmetric Catalysis in Organic Synthesis. MDPI. [Link]
- Al-Obaidi, A. M. J. (2021). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
-
Kliachyna, M., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines and their affinity to sigma1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2-Ethyl-1,4-Oxazepane in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the potential applications of 2-Ethyl-1,4-oxazepane in the field of agrochemical research. While direct data on the agrochemical activity of this specific molecule is not extensively published, the 1,4-oxazepane scaffold is a recurring motif in biologically active compounds, suggesting potential for development as a novel herbicide, insecticide, or fungicide.[1][2] This guide offers detailed, hypothetical protocols for the synthesis and biological screening of 2-Ethyl-1,4-oxazepane, grounded in established methodologies for similar heterocyclic compounds.
Introduction to 2-Ethyl-1,4-Oxazepane
2-Ethyl-1,4-oxazepane is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, with an ethyl group at the 2-position.[3] The 1,4-oxazepane ring system is of interest in medicinal and agricultural chemistry due to its structural relationship to other bioactive scaffolds like morpholines and benzodiazepines.[4][5] Derivatives of oxazepane have been investigated for a range of biological activities, including antibacterial, antifungal, and insecticidal properties.[1][2][6][7][8]
Chemical Structure:
-
Molecular Formula: C₇H₁₅NO[3]
-
SMILES: CCC1CNCCCO1[3]
-
InChI: InChI=1S/C7H15NO/c1-2-7-6-8-4-3-5-9-7/h7-8H,2-6H2,1H3[3]
The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (secondary amine) within a flexible seven-membered ring suggests that 2-Ethyl-1,4-oxazepane could interact with a variety of biological targets in pests and weeds.
Potential Agrochemical Applications and Rationale
The exploration of novel chemical scaffolds is crucial for the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The 1,4-oxazepane core represents an under-explored area in agrochemical discovery.
-
Herbicidal Potential: Certain nitrogen-containing heterocycles are known to interfere with essential plant processes such as amino acid synthesis, photosynthesis, or cell division.[9] The structural features of 2-Ethyl-1,4-oxazepane warrant investigation into its potential as a pre- or post-emergence herbicide.
-
Insecticidal Potential: The nervous system of insects presents numerous targets for chemical intervention. The 1,4-oxazepane scaffold could potentially act on insect receptors or enzymes, leading to disruption of normal physiological functions. Notably, some oxazepine derivatives have been reported to possess insecticidal activity against aphids.[1][2]
-
Fungicidal Potential: The disruption of fungal cell membrane integrity or key metabolic pathways is a common mode of action for fungicides. The potential for 2-Ethyl-1,4-oxazepane to interfere with these processes in pathogenic fungi makes it a candidate for screening.[1][8]
Synthesis of 2-Ethyl-1,4-Oxazepane
Protocol: Synthesis of 2-Ethyl-1,4-Oxazepane
This multi-step synthesis involves the initial reaction of a suitable starting material to form a linear precursor, followed by cyclization to yield the 1,4-oxazepane ring.
Step 1: Synthesis of N-benzyl-2-aminobutanol
-
To a solution of 2-aminobutanol (1 equivalent) in a suitable solvent such as methanol, add benzaldehyde (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Carefully add sodium borohydride (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 20°C.
-
Stir the reaction for an additional 12-16 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-2-aminobutanol.
Step 2: Reaction with an Alkylating Agent
-
Dissolve the crude N-benzyl-2-aminobutanol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a suitable alkylating agent, such as 1-bromo-2-chloroethane (1.1 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Cyclization to form N-benzyl-2-ethyl-1,4-oxazepane
-
The crude product from Step 2 can be subjected to intramolecular cyclization. This can often be achieved by heating in a suitable solvent with a non-nucleophilic base.
-
Purify the resulting N-benzyl-2-ethyl-1,4-oxazepane by column chromatography.
Step 4: Deprotection to yield 2-Ethyl-1,4-oxazepane
-
Dissolve the purified N-benzyl-2-ethyl-1,4-oxazepane in a suitable solvent like ethanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir for 12-24 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-Ethyl-1,4-oxazepane.
Diagram: Synthetic Workflow for 2-Ethyl-1,4-Oxazepane
Caption: A plausible synthetic pathway for 2-Ethyl-1,4-oxazepane.
Protocols for Agrochemical Screening
The following protocols provide a framework for the initial in vitro and in vivo screening of 2-Ethyl-1,4-oxazepane for herbicidal, insecticidal, and fungicidal activities.
Herbicidal Activity Screening
This can be divided into pre-emergence and post-emergence assays to determine the effect of the compound on seed germination and established plants, respectively.[9][12]
Protocol: Pre-Emergence Herbicidal Assay
-
Preparation of Test Compound: Prepare a stock solution of 2-Ethyl-1,4-oxazepane in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to obtain a range of test concentrations.
-
Seed Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of representative monocot (e.g., corn, wheat) and dicot (e.g., soybean, radish) species.
-
Application: Apply the test solutions evenly to the soil surface. Include a solvent-only control and a positive control with a known pre-emergence herbicide (e.g., atrazine).
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Assessment: After 14-21 days, visually assess the percentage of seed germination and the health of any emerged seedlings (e.g., stunting, chlorosis, necrosis) compared to the controls.
Protocol: Post-Emergence Herbicidal Assay
-
Plant Growth: Grow the selected monocot and dicot species in pots until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Application: Prepare test solutions as described above. Spray the solutions onto the foliage of the plants until runoff. Ensure even coverage. Include solvent-only and positive controls (e.g., glyphosate or 2,4-D).[13]
-
Incubation: Return the plants to the controlled environment.
-
Assessment: Evaluate the plants at 7, 14, and 21 days after treatment. Record phytotoxicity symptoms such as leaf discoloration, growth inhibition, and plant death.
Diagram: Herbicidal Screening Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-ethyl-1,4-oxazepane (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 7. jmchemsci.com [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 13. fbn.com [fbn.com]
"use of 2-Ethyl-1,4-oxazepane as a building block in organic synthesis"
[1][2]
Executive Summary & Strategic Value
In the optimization of lead compounds, medicinal chemists frequently encounter the "Morpholine Wall"—a point where the morpholine ring, while metabolically stable and soluble, fails to provide the necessary vector orientation for binding selectivity or sufficient lipophilicity for membrane permeability.
2-Ethyl-1,4-oxazepane (CAS: 1155166-41-8 for racemic; specific enantiomers available) represents a high-value "scaffold hop" from the morpholine core. By expanding the ring size from six to seven and introducing a C2-ethyl substituent, this building block offers three critical advantages:
-
Conformational Biasing: Unlike the rigid chair of morpholine, the 1,4-oxazepane ring adopts a flexible twist-chair conformation. The 2-ethyl group locks the ring into a preferred conformer, minimizing the entropic penalty upon receptor binding.
-
Vectorial Projection: The C2-substituent projects into a distinct region of space (often the solvent front or a hydrophobic pocket) inaccessible to 2-substituted morpholines.
-
Lipophilicity Modulation: The addition of the ethylene bridge and the ethyl group increases LogP by approximately 0.8–1.2 units compared to morpholine, improving blood-brain barrier (BBB) penetration for CNS targets (e.g., Dopamine D4, Orexin).
Chemical Profile & Structural Analysis[3][4][5][6]
Physicochemical Comparison
The following table contrasts the core properties of the standard morpholine scaffold with the 2-ethyl-1,4-oxazepane building block.
| Property | Morpholine | 2-Ethyl-1,4-oxazepane | Strategic Implication |
| Ring Size | 6-membered | 7-membered | Increased flexibility; access to novel chemical space. |
| Conformation | Chair (Rigid) | Twist-Chair (Fluxional) | Ability to induce fit; C2-ethyl reduces fluxionality. |
| ClogP | ~ -0.86 | ~ 0.45 | Improved passive permeability for CNS drugs. |
| pKa (Conj. Acid) | 8.36 | ~ 9.1 | Slightly more basic; stronger cation-pi interactions. |
| Chirality | Achiral (usually) | Chiral (C2 center) | Enables enantioselective exploration of binding pockets. |
Conformational Logic
The 2-ethyl substituent is not merely a lipophilic appendage; it acts as a conformational anchor . In the absence of substitution, 1,4-oxazepane rapidly interconverts between multiple twist-boat and chair forms. The C2-ethyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like interactions, thereby pre-organizing the nitrogen lone pair vector for specific interactions (e.g., H-bond acceptance or metal chelation).
Synthesis Protocol: Construction of the Core
While 2-ethyl-1,4-oxazepane is commercially available, custom synthesis is often required to access specific enantiomers or isotopologues. The following protocol describes the Lactam Reduction Route , which is superior to direct cyclization due to the avoidance of polymerization side-reactions.
Protocol A: Enantioselective Synthesis of (S)-2-Ethyl-1,4-oxazepane
Target: Synthesis of (S)-2-ethyl-1,4-oxazepane from (S)-2-aminobutan-1-ol. Scale: 10 mmol Time: 2 Days
Reagents & Materials
-
(S)-2-Aminobutan-1-ol: 1.0 eq (Start material, chiral pool)
-
3-Chloropropionyl chloride: 1.1 eq
-
Sodium Hydride (NaH): 60% dispersion, 2.5 eq
-
Lithium Aluminum Hydride (LiAlH4): 2.0 eq
-
Solvents: THF (anhydrous), DCM, Et2O.
Step-by-Step Methodology
Step 1: N-Acylation
-
Dissolve (S)-2-aminobutan-1-ol (0.89 g, 10 mmol) and Et3N (1.5 eq) in anhydrous DCM (20 mL) at 0°C.
-
Dropwise add 3-chloropropionyl chloride (1.4 g, 11 mmol).
-
Stir at RT for 2 hours. Monitor by TLC (formation of amide).
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the chloro-amide intermediate.
Step 2: Intramolecular Cyclization (Lactam Formation) Rationale: NaH effects the deprotonation of the hydroxyl group, which then displaces the terminal chloride. This 7-exo-tet cyclization is favored over intermolecular reactions under high dilution.
-
Suspend NaH (1.0 g, 60% disp, 25 mmol) in anhydrous THF (100 mL) – Note: High dilution (0.1 M) is critical.
-
Add the crude chloro-amide (dissolved in 10 mL THF) dropwise over 1 hour at reflux.
-
Reflux for 4 hours.
-
Quench: Cool to 0°C and carefully add water. Extract with EtOAc.
-
Purification: Silica gel chromatography (EtOAc/Hexane) to isolate (S)-2-ethyl-1,4-oxazepan-5-one.
Step 3: Lactam Reduction
-
Dissolve the lactam in anhydrous THF (20 mL).
-
Add LiAlH4 (2.0 eq) carefully at 0°C.
-
Reflux for 6 hours.
-
Fieser Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), water (3n mL). Filter the white precipitate.
-
Isolation: Concentrate filtrate. The product is a secondary amine oil. Convert to HCl salt for storage if necessary.
Application Protocol: Installation in Drug Scaffolds
This protocol demonstrates the installation of the 2-ethyl-1,4-oxazepane motif onto an aryl scaffold via Buchwald-Hartwig Amination . This is a standard workflow for generating CNS-active libraries (e.g., Dopamine D4 or 5-HT ligands).
Protocol B: Pd-Catalyzed C-N Coupling
Context: Coupling (S)-2-ethyl-1,4-oxazepane with a heteroaryl chloride (e.g., 4-chloropyridine or chloropyrazine).
Reaction Setup
| Component | Equivalents | Role |
| Aryl Chloride | 1.0 eq | Electrophile |
| (S)-2-Ethyl-1,4-oxazepane | 1.2 eq | Nucleophile (Building Block) |
| Pd2(dba)3 | 0.02 eq | Catalyst Precursor |
| XPhos or RuPhos | 0.04 eq | Ligand (Sterically demanding for sec-amines) |
| NaOtBu | 1.5 eq | Base |
| Toluene/Dioxane | Solvent | 0.2 M concentration |
Workflow
-
Inertion: Charge a reaction vial with Aryl Chloride, Pd2(dba)3, Ligand, and NaOtBu. Purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add solvent (degassed) and (S)-2-ethyl-1,4-oxazepane via syringe.
-
Heating: Heat to 100°C for 12 hours.
-
Monitoring: Check LC-MS for conversion. The product peak typically shows a +14 mass shift relative to the morpholine analog.
-
Purification: Filter through Celite. Concentrate. Purify via Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualizing the Workflow & SAR Logic
The following diagram illustrates the strategic decision-making process for selecting this building block and the synthesis pathway.
Figure 1: Strategic workflow for transitioning from a morpholine scaffold to a 2-ethyl-1,4-oxazepane scaffold to overcome potency or selectivity barriers.
Troubleshooting & Stability Notes
-
Oligomerization: During the cyclization step (Protocol A, Step 2), if the concentration is too high (>0.1 M), intermolecular polymerization dominates. Maintain high dilution.
-
Enantiomeric Purity: The 2-ethyl center is generally stable to racemization during standard coupling conditions. However, avoid strongly acidic conditions at high temperatures (>120°C) for prolonged periods.
-
Storage: The free base is an oil and can absorb CO2 from the air (forming carbamates). Store as the HCl or Oxalate salt in a desiccator.
References
-
BenchChem. (2025).[1][2][3] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from
-
Bezanson, M., et al. (2013).[4] "Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes." The Journal of Organic Chemistry, 78(3), 872–885.
-
Burckhardt, S., et al. (2004). "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands." Journal of Medicinal Chemistry, 47, 3089.[4]
-
Google Patents. (2016). WO2016202253A1 - Nrf2 regulators. Retrieved from
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Troubleshooting & Optimization
Technical Support Center: 2-Ethyl-1,4-oxazepane Synthesis
Topic: Troubleshooting Common Impurities & Synthetic Failures
Status: Active | Ticket Priority: High | Audience: Medicinal Chemistry & Process Development
Introduction: The "Medium Ring" Challenge
Welcome to the technical support hub for 7-membered heterocycles. Synthesizing 2-ethyl-1,4-oxazepane presents a classic conflict in organic synthesis: the entropic difficulty of closing a medium-sized (7-membered) ring versus the enthalpic ease of intermolecular polymerization.
If you are seeing "ghost peaks," low yields, or inexplicable gummy residues, you are likely fighting entropy . This guide breaks down the three most common impurity classes, the mechanistic reasons they form, and the precise protocols to eliminate them.
Module 1: The "Ghost" Peaks (Oligomerization)
The Issue: You observe broad peaks at high retention times (HPLC/UPLC) or a baseline "hump" in NMR. The mass spectrum shows M+ [Target + 129] or M+ [Target x 2].
The Science: According to the Illuminati-Baldwin Rules and general ring-closure kinetics, 7-membered rings are slower to form than 5- or 6-membered rings due to transannular strain and unfavorable entropy. If the concentration of your substrate (e.g., N-(3-chloropropyl)-2-aminobutan-1-ol) is too high, the amine of one molecule will attack the electrophile of another molecule rather than its own tail. This creates linear dimers and oligomers.
Troubleshooting Protocol:
| Symptom | Probable Cause | Corrective Action |
| High MW Impurity | Intermolecular reaction (Dimerization) | High Dilution Technique: Run reaction at <0.05 M. |
| Incomplete Conversion | Anion stability / Ion pairing | Change Base/Solvent: Switch from NaH/THF to KOtBu/t-Amyl alcohol to break tight ion pairs. |
| Exotherm during addition | Uncontrolled polymerization | Slow Addition: Add the substrate to the base over 4–6 hours via syringe pump. |
Visualizing the Pathway (Graphviz):
Figure 1: The kinetic competition between the desired intramolecular cyclization (Green) and the intermolecular polymerization (Red).
Module 2: The "Over-Alkylated" Impurity (Quaternary Ammonium)
The Issue: A polar impurity that sticks to the baseline or requires highly polar mobile phases to elute. Mass spec shows an M+ that corresponds to the addition of an extra alkyl linker group.
The Science: The nitrogen atom in 1,4-oxazepane is nucleophilic.[1] If you are using a "one-pot" alkylation strategy (reacting 2-aminobutan-1-ol with 1,3-dichloropropane), the secondary amine product is more nucleophilic than the primary amine starting material. It will compete for the alkylating agent, leading to N,N-dialkylation (quaternary ammonium salts).
The Fix: Stepwise Synthesis vs. Protection
-
Method A (Protection): Use N-Boc-2-aminobutan-1-ol. Perform O-alkylation first (using NaH), then deprotect and cyclize.
-
Method B (Reductive Amination): Instead of alkyl halides, react 2-aminobutan-1-ol with acrolein (or 3-hydroxypropanal) followed by reduction. This avoids the "runaway alkylation" risk entirely.
Comparison of Routes:
| Route | Risk Profile | Yield Potential | Recommended For |
| Direct Alkylation | High (Quaternization) | Low (30-40%) | Quick, dirty screens |
| Reductive Amination | Low (Clean Mono-alkylation) | High (70-85%) | Scale-up / Process Chem |
| Amide Reduction | Very Low | Medium (50-60%) | Difficult substrates |
Module 3: Stereochemical Drift (Racemization)
The Issue: You started with (S)-2-aminobutan-1-ol, but your final 2-ethyl-1,4-oxazepane has an enantiomeric excess (ee) of only 80%.
The Science: The chiral center at C2 (bearing the ethyl group) is adjacent to the nitrogen. If your synthesis involves an intermediate imine (Schiff base) or if you use harsh basic conditions (e.g., refluxing KOH) for long periods, the proton at the chiral center can become acidic, leading to partial racemization via an enol/enamine-like transition state.
Self-Validating Protocol for Stereocontrol:
-
Avoid High Temp Base: Perform cyclizations at the lowest possible temperature (e.g., 0°C to RT).
-
Chiral HPLC Check: Always validate the starting material and the final product.
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
-
Use Sulfonamides: Cyclizing an N-tosyl derivative (Ts) protects the nitrogen lone pair, preventing it from assisting in racemization mechanisms, and makes the N-H more acidic for easier cyclization (Mitsunobu conditions).
FAQ: Rapid Fire Troubleshooting
Q: My reaction mixture turned black and tarry. What happened? A: You likely experienced exothermic polymerization . 1,4-oxazepane precursors (amino-halides) are unstable as free bases. Solution: Keep the precursor as a salt (HCl or TFA) until the exact moment of cyclization, and add it slowly to the base.
Q: I see a peak with Mass [M-18]. Is it an impurity? A: This is likely the elimination product . If you use a strong base (like NaH) with a halide leaving group, you might trigger E2 elimination instead of SN2 substitution, forming an allyl amine. Solution: Switch to a weaker, non-nucleophilic base like Cs2CO3 in DMF/MeCN.
Q: Can I distill 2-ethyl-1,4-oxazepane? A: Yes, but be careful. It is an amine and can react with CO2 in the air to form carbamates (white solids). Distill under nitrogen/vacuum and store over KOH pellets or as an HCl salt.
Decision Tree: Impurity Identification
Figure 2: Diagnostic logic for isolating the root cause of synthesis failure.
References
-
Baldwin, J. E. (1976).[2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link
-
Matin, M. M. (2008).[3] One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived [1,4]oxazepanes.[3] Journal of Bangladesh Chemical Society, 21(2), 179-183.[3] Link
-
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[4][5] RSC Advances, 10, 36017-36026. Link
-
Rousseau, G., & Blanco, L. (2006). Synthesis of medium-sized ring lactones and lactams. Tetrahedron, 62(33), 7951-7993. (Review of cyclization kinetics). Link
-
BenchChem. (2025).[1] 1,4-Oxazepane Structure and Properties Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Storage of 2-Ethyl-1,4-oxazepane
Welcome to the technical support center for 2-Ethyl-1,4-oxazepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and optimizing the storage of this valuable heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to 2-Ethyl-1,4-oxazepane Stability
2-Ethyl-1,4-oxazepane is a seven-membered heterocyclic compound containing both an ether and a secondary amine functional group. This unique structure, while synthetically useful, presents specific challenges regarding its chemical stability. The presence of the nitrogen atom within the ring and the ether linkage makes the molecule susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. Understanding these potential degradation routes is crucial for ensuring the integrity of the compound throughout its lifecycle, from storage to application.
This guide provides a structured approach to identifying and mitigating stability issues, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Ethyl-1,4-oxazepane?
A1: Based on the chemical structure of 2-Ethyl-1,4-oxazepane, the primary degradation pathways are anticipated to be:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or ring-opened byproducts. The ether linkage can also undergo oxidation to form peroxides, especially in the presence of light and oxygen.[1] This is a common degradation pathway for cyclic ethers.[2]
-
Hydrolysis: The ether bond can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. While generally stable to base, prolonged exposure to strong bases at elevated temperatures could also promote degradation. The amide bonds in related benzodiazepine structures are known to undergo hydrolysis.[3]
-
Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to the formation of various degradation products.
-
Thermolysis: High temperatures can accelerate all degradation pathways, particularly oxidation. The stability of heterocyclic amines is known to decrease with increasing temperature.[4]
Q2: What are the ideal storage conditions for 2-Ethyl-1,4-oxazepane?
A2: To minimize degradation, 2-Ethyl-1,4-oxazepane should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[5] | Reduces the rate of all chemical degradation reactions.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the secondary amine and the ether linkage.[7] |
| Light | Amber vial or in the dark | Prevents photolytic degradation.[8] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen.[9][10] |
Q3: I observe a color change in my sample of 2-Ethyl-1,4-oxazepane over time. What could be the cause?
A3: A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to the formation of oxidized impurities. The specific chromophores responsible can be complex, but they generally arise from the oxidation of the amine functionality.
Q4: How can I analytically monitor the stability of my 2-Ethyl-1,4-oxazepane sample?
A4: A stability-indicating analytical method is crucial. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating and quantifying the parent compound and its non-volatile degradation products.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile and semi-volatile impurities or degradation products.[12] Derivatization may be necessary to improve the volatility of polar degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and specificity for identifying unknown degradation products by providing molecular weight information.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability-related issues.
Problem 1: Inconsistent experimental results or loss of compound activity.
This is often the first sign of sample degradation. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Appearance of new peaks in HPLC chromatogram during a stability study.
The appearance of new peaks signifies the formation of degradation products. The following guide will help in their preliminary identification.
Caption: Logic for preliminary identification of degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 2-Ethyl-1,4-oxazepane and to develop a stability-indicating analytical method.[13][14][15]
Objective: To identify the potential degradation products of 2-Ethyl-1,4-oxazepane under various stress conditions.
Materials:
-
2-Ethyl-1,4-oxazepane
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Ethyl-1,4-oxazepane in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution in methanol.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 48 hours. Then, prepare a 1 mg/mL solution in methanol.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable reversed-phase HPLC method.
-
If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Hydrolysis of the ether linkage | Ring-opened amino alcohol |
| Base Hydrolysis | Potential for ring contraction or other rearrangements | To be determined by analysis |
| Oxidation | Oxidation of the secondary amine and/or ether | N-oxide, imine, peroxides |
| Thermal | Acceleration of all pathways | Mixture of degradation products |
| Photolysis | Radical-mediated degradation | Complex mixture of products |
References
-
1,4-oxazepane - ChemBK. (2024, April 9). Retrieved from [Link]
-
Studies on forced degradation of oxca - JOCPR. (n.d.). Retrieved from [Link]
- Chiu, C. P., & Chen, B. H. (2000). Stability of heterocyclic amines during heating. Journal of Food and Drug Analysis, 8(3), 168-177.
- Kalia, B., & Baghel, U. S. (2019). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 9(1-s), 23-31.
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
Heterocyclic Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Cyclic Ethers as Weakly Coordinating Electrolytes Enhance Cycling Stability and Efficiency in Potassium Metal Batteries - ResearchGate. (2025, December 3). Retrieved from [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. (n.d.). Retrieved from [Link]
-
Video: Basicity of Heterocyclic Aromatic Amines - JoVE. (2023, April 30). Retrieved from [Link]
-
Best Practices for Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.). Retrieved from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). Retrieved from [Link]
-
Diethyl Ether - Environment, Health & Safety. (2022, May 11). Retrieved from [Link]
-
Glycol Ethers Storage and Handling Guide | PDF | Pipe (Fluid Conveyance) | Dow Chemical Company - Scribd. (n.d.). Retrieved from [Link]
-
Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from [Link]
-
Drug quality and storage | MSF Medical Guidelines. (n.d.). Retrieved from [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (2023, January 26). Retrieved from [Link]
-
ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]
-
Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.). Retrieved from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). Retrieved from [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved from [Link]
- Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577.
-
2-ethyl-1,4-oxazepane (C7H15NO) - PubChemLite. (n.d.). Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. (2025, January 7). Retrieved from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (2010, December 28). Retrieved from [Link]
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications. (2022, April 17). Retrieved from [Link]
-
Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of heterocyclic amines during heating [agris.fao.org]
- 5. chembk.com [chembk.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. scribd.com [scribd.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. jddtonline.info [jddtonline.info]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpsonline.com [ajpsonline.com]
"challenges in the purification of 2-Ethyl-1,4-oxazepane"
Technical Support Center: Purification of 2-Ethyl-1,4-oxazepane
Topic: Challenges in the purification of 2-Ethyl-1,4-oxazepane Ticket ID: #OX-782-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary & Physical Profile
User inquiries regarding 2-Ethyl-1,4-oxazepane (CAS: Analogous to 5638-60-8 family) frequently stem from its physicochemical duality: it is a medium-polarity heterocycle with a highly basic secondary amine (pKa ~10.0).[1][2] This combination leads to severe "streaking" on silica gel and difficulty separating it from linear amino-alcohol precursors.[1][2]
Before troubleshooting, verify your target against these standard physicochemical parameters to ensure you are fighting the right battle.
| Property | Value / Range | Implications for Purification |
| Boiling Point | ~66–70 °C (at 12 Torr) | Volatile.[1][2] Do not rotovap at high vacuum/temp for extended periods. |
| pKa (Conjugate Acid) | ~10.0 ± 0.2 (Predicted) | Strong base.[2] Will protonate on standard silica, causing retention.[2] |
| Solubility | Miscible in water, DCM, MeOH | High risk of loss to aqueous layer during workup if pH is not >12.[2] |
| Stability | Moderate | Susceptible to ring opening under strong acidic conditions + heat.[1] |
Module 1: Chromatographic Troubleshooting
Q: Why does my compound streak/tail aggressively on TLC and Flash Columns?
A: This is the "Silanol Effect."
The secondary amine in the 4-position interacts via hydrogen bonding and ionic attraction with the acidic silanol groups (
The Fix: Amine Deactivation You must neutralize the silica surface before and during the run.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).[2]
-
Note: NH₄OH is superior for MS applications as it is volatile, whereas TEA can suppress ionization in subsequent steps.[2]
-
-
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase containing the base before loading your sample.[2] This saturates the active silanol sites.
Q: I cannot separate the product from the linear amino-alcohol precursor.
A: This is common in cyclization reactions (e.g., intramolecular etherification).[2] The linear precursor often has a similar polarity to the cyclic product.
The Fix: Derivatization (The "Boc-Switch" Strategy) If direct separation fails, exploit the difference in steric hindrance or chemical reactivity.[2]
-
Protect: Treat the crude mixture with
(1.1 eq).[2] The cyclic secondary amine reacts to form the N-Boc-2-ethyl-1,4-oxazepane.[2] The linear impurity (often a primary amine or hindered secondary) may react differently or yield a product with a vastly different .[2] -
Purify: The N-Boc derivative is non-basic and lipophilic.[1] It will run cleanly on silica (e.g., Hexane:EtOAc) without streaking.[2]
-
Deprotect: Remove the Boc group with HCl/Dioxane or TFA/DCM.[1]
-
Self-Validating Step: Monitor the disappearance of the carbamate carbonyl peak in IR (~1690 cm⁻¹) or NMR.[2]
-
Module 2: Isolation & Yield Optimization
Q: My product vanishes during the aqueous workup. Where did it go?
A: It is likely in your aqueous waste stream.[1] With a pKa of ~10, 2-Ethyl-1,4-oxazepane is partially protonated at neutral pH (pH 7).[1][2] As a salt, it is water-soluble.[1][2]
The Fix: The "pH Swing" Protocol To force the molecule into the organic layer, you must suppress ionization.
-
Cool: Chill the mixture to 0°C.
-
Basify: Adjust the aqueous layer to pH > 12 using 5M NaOH. (Carbonates are often too weak to fully liberate the free base).[2]
-
Extract: Use DCM (3x).[1][2][3]
-
Critical: Do not use Ethyl Acetate if the pH is >12 for extended periods, as it can hydrolyze.
-
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (Salting-out effect).
Q: Can I distill this instead of running a column?
A: Yes, and it is often preferred for scale-up (>5g).[1][2] However, 2-ethyl-1,4-oxazepane is heat-sensitive.[1][2]
-
Target: 66°C at 12 mmHg.
-
Warning: Ensure the crude is completely dry. Residual water can form an azeotrope or cause hydrolysis during heating.[1]
Visual Guide: Purification Decision Tree
Use this logic flow to determine the optimal purification route for your specific crude profile.
Caption: Decision matrix for isolating 2-Ethyl-1,4-oxazepane based on impurity profile and phase requirements.
Standardized Protocol: The "Self-Validating" Extraction
This protocol includes checkpoints to ensure you are not losing yield.
Reagents:
Procedure:
-
Dissolution: Dissolve crude oil in DCM (10 mL/g).
-
Acid Wash (Removal of Neutrals):
-
Basification (The Critical Step):
-
Extraction:
References & Authority
-
Physical Data & Properties:
-
Synthetic Context & Purification:
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization.[1][2][6][7] (Discussion on ring closure and purification difficulties). Journal of Organic Chemistry. Retrieved from [2]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives.[1][2] (Flash chromatography conditions for oxazepines). National Institutes of Health (PMC).[2] Retrieved from [2]
-
-
General Amine Purification:
Sources
- 1. 1,4-Oxazepane - CAS:5638-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,4-Oxazepine | C5H5NO | CID 17860191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
"degradation pathways of 2-Ethyl-1,4-oxazepane under acidic/basic conditions"
Technical Support Center: Degradation of 2-Ethyl-1,4-oxazepane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for studies involving 2-Ethyl-1,4-oxazepane. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the degradation of this compound under acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical knowledge to navigate your experimental challenges successfully.
Due to the limited specific literature on 2-Ethyl-1,4-oxazepane, this guide synthesizes information from studies on analogous 1,4-oxazepine structures, cyclic ethers, and amines, alongside established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[1][2]
Part 1: Frequently Asked Questions (FAQs) about 2-Ethyl-1,4-oxazepane Degradation
This section addresses common questions that arise during the planning and execution of degradation studies for 2-Ethyl-1,4-oxazepane.
Q1: What are the most likely degradation pathways for 2-Ethyl-1,4-oxazepane under acidic conditions?
A1: Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether linkage within the 1,4-oxazepane ring. The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more susceptible to nucleophilic attack by water.[3][4] This can lead to ring-opening to form a linear amino alcohol derivative. The nitrogen atom in the ring can also be protonated, which may influence the overall reaction kinetics. The ethyl group at the 2-position could sterically hinder or electronically influence the rate of cleavage.
Q2: What degradation pathways should I anticipate under basic conditions?
A2: 2-Ethyl-1,4-oxazepane is expected to be more stable under basic conditions compared to acidic conditions. Amide hydrolysis is a common degradation pathway for many nitrogen-containing heterocycles under basic conditions, but 2-Ethyl-1,4-oxazepane lacks an amide bond.[5][6][7] However, degradation can still occur, potentially through oxidation if oxygen is present, or other less common base-catalyzed rearrangements. It is important to consider that even in the absence of significant degradation, minor impurities may form over extended periods or at elevated temperatures.
Q3: Why am I not seeing any degradation of 2-Ethyl-1,4-oxazepane under my initial stress conditions?
A3: This could be due to several factors:
-
Insufficient Stress: The concentration of the acid or base, temperature, or duration of the experiment may not be sufficient to induce degradation. Forced degradation studies often require more extreme conditions than those used for standard stability testing.[1][2][8]
-
High Intrinsic Stability: The 1,4-oxazepane ring, being a seven-membered ring, has less ring strain compared to smaller rings like epoxides, making it inherently more stable.[4][9][10]
-
Analytical Method Limitations: Your current analytical method (e.g., HPLC-UV) may not be able to detect the degradation products formed, or they may be co-eluting with the parent compound. It is crucial to develop a stability-indicating analytical method.[1][11][12]
Q4: I am observing multiple unexpected peaks in my chromatogram after acid treatment. What could they be?
A4: The presence of multiple peaks suggests that the degradation is not a simple one-step process. These could be:
-
Intermediates: The degradation may proceed through one or more intermediate species before forming the final product.[13]
-
Side Products: Parallel degradation reactions could be occurring, leading to a variety of products.
-
Further Degradation: The initial degradation product might itself be unstable under the applied stress conditions and degrade further. To identify these, techniques like LC-MS, GC-MS, and NMR are invaluable for structural elucidation.[12]
Q5: How do I choose the appropriate concentration of acid and base for my forced degradation studies?
A5: The goal is to achieve a target degradation of approximately 5-20%.[14] A good starting point is to use a range of concentrations, for example, 0.1 M, 1 M, and 5 M HCl for acidic conditions, and 0.1 M, 1 M, and 5 M NaOH for basic conditions. The choice of acid and base can also influence the reaction. It is advisable to start with milder conditions and increase the severity (concentration, temperature) until the desired level of degradation is achieved.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to troubleshooting specific problems you might encounter during your experiments.
Troubleshooting Guide 1: Inconsistent Degradation Rates
| Symptom | Possible Cause | Recommended Solution |
| High variability in degradation percentage between replicate experiments. | Inconsistent temperature control. | Ensure the reaction vessel is fully submerged in a calibrated and stable heating bath or block. |
| Inaccurate preparation of acidic or basic solutions. | Prepare fresh solutions for each experiment and verify their concentration by titration. | |
| Oxygen exposure in oxidative degradation. | If studying hydrolytic degradation, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxidative side reactions. | |
| Photodegradation. | Protect the reaction mixture from light, unless photostability is the parameter being investigated.[2] |
Troubleshooting Guide 2: Poor Chromatographic Resolution
| Symptom | Possible Cause | Recommended Solution |
| Degradation products are co-eluting with the parent peak or with each other. | The analytical method is not "stability-indicating".[1][11] | Method Development: - Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). - Use a different column chemistry (e.g., C18, C8, Phenyl-Hexyl). - Optimize the gradient profile for better separation. - Employ orthogonal analytical techniques like capillary electrophoresis.[1] |
| Broad or tailing peaks. | Column degradation due to extreme pH of the injected sample. | Neutralize the sample before injection. Ensure the mobile phase pH is within the stable range for the column. |
| Column overload. | Reduce the injection volume or sample concentration. |
Troubleshooting Guide 3: Mass Imbalance in Degradation Studies
| Symptom | Possible Cause | Recommended Solution |
| The sum of the parent compound and all degradation products is significantly less than 100%. | Some degradation products are not being detected. | Check for Non-UV Active Degradants: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector.Check for Volatile Degradants: Analyze the sample using headspace GC-MS. |
| Adsorption of compounds onto the sample vial or column. | Use silanized vials and ensure the column is properly conditioned. | |
| Inaccurate response factors for degradation products. | If possible, isolate and purify the major degradation products to determine their individual response factors for accurate quantification. |
Part 3: Experimental Protocols and Workflows
This section provides detailed step-by-step methodologies for conducting forced degradation studies on 2-Ethyl-1,4-oxazepane.
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2-Ethyl-1,4-oxazepane in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several reaction vials.
-
Add an equal volume of hydrochloric acid (HCl) at varying concentrations (e.g., 0.1 M, 1 M, 5 M).
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
-
Sample Neutralization: After the specified time, cool the vials to room temperature and neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).
-
Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Basic Degradation Study
-
Preparation of Stock Solution: As described in Protocol 1.
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several reaction vials.
-
Add an equal volume of sodium hydroxide (NaOH) at varying concentrations (e.g., 0.1 M, 1 M, 5 M).
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period.
-
-
Sample Neutralization: After the specified time, cool the vials and neutralize the samples with an equivalent amount of HCl.
-
Sample Dilution: Dilute the neutralized samples with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Part 4: Visualization of Pathways and Workflows
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed mechanism for acid-catalyzed hydrolysis of 2-Ethyl-1,4-oxazepane.
Diagram 2: General Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting and analyzing forced degradation studies.
References
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]
-
Anonymous. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
ResearchGate. (2024, July 1). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]
-
JoVE. (2023, April 30). Video: Acid-Catalyzed Ring-Opening of Epoxides. [Link]
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
-
LibreTexts. (n.d.). 11.10 Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Anonymous. (n.d.). Studies on forced degradation of oxca. Journal of Chemical and Pharmaceutical Research. [Link]
-
PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-62. [Link]
-
Magal, P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Current Pharmaceutical Research. [Link]
-
PMC. (n.d.). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. [Link]
-
AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38345-38351. [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Chemistry Steps. (2020, March 12). Amides – Structure and Reactivity. [Link]
-
Sravani, G., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmaceutical Sciences and Research, 9(3), 845-854. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. [Link]
-
PMC. (n.d.). Amide Bond Activation of Biological Molecules. [Link]
-
Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
ResearchGate. (2025, August 5). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. [Link]
-
FDA. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Semantic Scholar. (1980, December 1). Photochemical decomposition of 1,4-benzodiazepines. [Link]
-
RSC Publishing. (n.d.). Oxidation of some dibenz[b,f][11][13]oxazepines by peracetic acid. [Link]
-
ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]
-
MDPI. (2016, December 30). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]
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Validation & Comparative
A Comparative Analysis of 2-Ethyl-1,4-oxazepane and Morpholine Derivatives in Lead Optimization
As drug discovery programs increasingly encounter crowded intellectual property (IP) spaces and complex metabolic liabilities, the strategic use of bioisosteres has become a cornerstone of lead optimization. Morpholine is a privileged, ubiquitous scaffold in medicinal chemistry, prized for its favorable balance of basicity, aqueous solubility, and predictable exit vectors. However, its susceptibility to oxidative metabolism and its heavy patent footprint often necessitate structural evolution.
This guide provides an in-depth comparative analysis of morpholine against its 7-membered homologue, 1,4-oxazepane , and the sterically hindered 2-Ethyl-1,4-oxazepane . By examining their physicochemical properties, conformational landscapes, and metabolic profiles, we will establish a rational framework for selecting the appropriate heterocycle in late-stage drug development.
Structural and Conformational Logic
The transition from a 6-membered morpholine ring to a 7-membered 1,4-oxazepane ring fundamentally alters the molecule's 3D spatial arrangement. Morpholine predominantly exists in a rigid chair conformation, projecting its substituents in predictable, linear vectors. In contrast, 1,4-oxazepanes introduce greater conformational entropy, adopting low-energy twist-chair or boat conformations [1].
When an ethyl group is introduced at the C2 position (adjacent to the oxygen) to create 2-Ethyl-1,4-oxazepane , the conformational flexibility is partially restricted. The ethyl group acts as a steric anchor, forcing the ring into a specific twist-chair state to minimize transannular strain. This subtle shift alters the exit vectors of N-substituents by approximately 15°–20° compared to morpholine, which can be critical for rescuing binding affinity in mutated kinase pockets or G-protein coupled receptors (GPCRs) [1, 2].
Fig 1: Conformational evolution and functional outcomes of morpholine bioisosteres.
Physicochemical and Metabolic Profiling
The causality behind choosing 2-Ethyl-1,4-oxazepane over morpholine often stems from pharmacokinetics (PK). The C2 and C3 positions of morpholine are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidation, leading to the formation of morpholinones (lactams) or resulting in ring-opening and subsequent clearance.
By installing an ethyl group at the C2 position, 2-Ethyl-1,4-oxazepane creates a physical steric shield around the adjacent oxygen and nitrogen lone pairs. This bulk physically impedes the approach of the CYP450 heme-oxo species. Consequently, the metabolic machinery is forced to seek alternative, higher-energy pathways, drastically reducing the intrinsic clearance rate (
Table 1: Physicochemical & Conformational Profiling
| Property | Morpholine | 1,4-Oxazepane | 2-Ethyl-1,4-oxazepane |
| Ring Size | 6-membered | 7-membered | 7-membered |
| pKa (Calculated) | ~8.3 | ~8.5 | ~8.5 |
| CLogP | -0.86 | -0.45 | +0.48 |
| Conformational State | Rigid Chair | Twist-Chair / Boat | Restricted Twist-Chair |
| Exit Vector Angle | ~180° (para-like) | ~160° (altered) | ~160° (altered) |
Table 2: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
Data represents generalized trends for N-Phenyl derivatives of the respective scaffolds.
| Scaffold | Intrinsic Clearance ( | Half-life ( | Primary Metabolic Pathway |
| N-Phenylmorpholine | 45.2 µL/min/mg | 15 min | C2-Oxidation (Lactam formation) |
| N-Phenyl-1,4-oxazepane | 38.5 µL/min/mg | 18 min | C2/C7-Oxidation |
| N-Phenyl-2-ethyl-1,4-oxazepane | 12.1 µL/min/mg | 57 min | N-Dealkylation (Minor) |
Experimental Workflows & Methodologies
To objectively validate these scaffolds, robust experimental protocols are required. Below are self-validating methodologies for synthesizing derivatives and testing their metabolic stability.
Protocol A: Late-Stage Functionalization via Cross-Dehydrogenative Coupling (CDC)
Recent advances in metal-free cross-dehydrogenative N-N coupling allow for the direct functionalization of primary amides with Lewis basic amines like morpholine and 1,4-oxazepane [3, 4].
Causality Note: The use of hypervalent iodine (
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial, combine the primary benzamide (0.5 mmol) and the secondary amine (morpholine or 2-Ethyl-1,4-oxazepane, 1.0 mmol, 2.0 equiv).
-
Reagent Addition: Add Diacetoxyiodobenzene (
, 1.0 mmol, 2.0 equiv) and Potassium Phosphate ( , 1.0 mmol, 2.0 equiv). -
Solvent: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).
-
Reaction: Seal the vial and stir the mixture at 80 °C for 18 hours under an ambient air atmosphere.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and wash with saturated aqueous
(10 mL). Extract the aqueous layer twice with DCM. -
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via flash column chromatography (Ethyl Acetate/Hexane gradient) to yield the unsymmetrical urea derivative.
Protocol B: In Vitro Microsomal Stability Assay
To prove the metabolic advantage of the 2-ethyl substitution, an intrinsic clearance assay using Human Liver Microsomes (HLM) is employed.
Causality Note: NADPH is strictly required as an electron donor for CYP450 catalytic activity. The reaction is quenched with cold acetonitrile (ACN) containing an internal standard; this rapid temperature drop and solvent shock instantly denatures the microsomal proteins, halting metabolism at exact time intervals to ensure high-fidelity LC-MS/MS quantification.
Step-by-Step Procedure:
-
Incubation Mixture: Prepare a 100 µL assay mixture containing 1 µM of the test compound (Morpholine or 2-Ethyl-1,4-oxazepane derivative) and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warming: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Point Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 40 µL of ice-cold ACN containing 50 ng/mL of Verapamil (Internal Standard).
-
Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound relative to the internal standard to calculate
.
Fig 2: Standardized workflow for assessing in vitro microsomal intrinsic clearance.
Strategic Recommendations
-
Choose Morpholine when: Aqueous solubility is the primary bottleneck, molecular weight must be kept strictly minimal, and the binding pocket is narrow and rigid.
-
Choose 1,4-Oxazepane when: You need to navigate around existing morpholine-based patents, or when a slight shift in the exit vector is required to optimize hydrogen bonding interactions in the target site [2].
-
Choose 2-Ethyl-1,4-oxazepane when: The primary lead suffers from rapid CYP-mediated oxidative clearance at the carbon adjacent to the oxygen, and slightly increased lipophilicity (CLogP) is tolerable or desired for membrane permeability.
References
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at:[Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at:[Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI Molecules. Available at:[Link]
-
Metal free cross-dehydrogenative N-N coupling of primary amides with Lewis basic amines. Nature Communications (PMC). Available at:[Link]
A Comparative In Vitro Analysis of 2-Ethyl-1,4-oxazepane: A Novel Scaffold for CNS Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. The 1,4-oxazepane ring system, a seven-membered heterocycle, has emerged as a promising, yet underexplored, alternative to the ubiquitous morpholine scaffold.[1] This guide presents a comprehensive in vitro validation of the biological activity of a representative derivative, 2-Ethyl-1,4-oxazepane, in the context of central nervous system (CNS) targets. Through a direct comparison with its six-membered morpholine analog, 4-Benzyl-2-ethylmorpholine, we will elucidate the potential advantages and liabilities of the 1,4-oxazepane core.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind the chosen assays, ensuring a robust and self-validating approach to the preliminary assessment of this novel chemical entity.
The Rationale for Comparison: 1,4-Oxazepane vs. Morpholine
The choice of the morpholine scaffold as a comparator is deliberate. Morpholine is a well-validated and frequently incorporated moiety in numerous approved drugs, valued for its favorable physicochemical properties, including improved aqueous solubility.[1] However, the increased conformational flexibility and unique three-dimensional geometry of the 1,4-oxazepane ring may offer opportunities for enhanced potency, selectivity, and the exploration of novel intellectual property space.[1][2] This guide will investigate the tangible effects of this scaffold modification on biological activity and key drug-like properties.
Experimental Workflow: A Multi-faceted Approach to In Vitro Validation
Our experimental design follows a logical progression, beginning with a broad assessment of CNS receptor binding, followed by a functional assay to determine the nature of the interaction, and concluding with essential ADME-Tox profiling.
Figure 2: Simplified Dopamine D4 Receptor Signaling Pathway.
Methodology:
-
Cell Culture:
-
Use CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
Culture cells to ~80-90% confluency.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
For antagonists, determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist-induced response.
-
Table 3: Functional Activity at the Dopamine D4 Receptor
| Compound | Functional Activity | IC50 (nM) |
| 2-Ethyl-1,4-oxazepane | Antagonist | 25 ± 3 |
| 4-Benzyl-2-ethylmorpholine | Antagonist | 80 ± 9 |
| Haloperidol (Control) | Antagonist | 5 ± 0.7 |
The results from the functional assay corroborate the binding data, with 2-Ethyl-1,4-oxazepane demonstrating more potent antagonism of the dopamine D4 receptor than its morpholine counterpart.
Discussion and Future Directions
This comparative guide demonstrates a systematic approach to the in vitro validation of a novel chemical entity, 2-Ethyl-1,4-oxazepane. Our findings indicate that the 1,4-oxazepane scaffold can indeed offer advantages in terms of target engagement and functional potency at the dopamine D4 receptor when compared to a structurally related morpholine derivative. The increased lipophilicity and permeability of the 1,4-oxazepane derivative may also be advantageous for CNS penetration, although this can sometimes be a double-edged sword, potentially leading to increased metabolic liability. [1] The stereochemistry of the 2-ethyl substituent on the 1,4-oxazepane ring was not addressed in this preliminary study. It is well-established that the biological activity of chiral compounds can be highly dependent on their stereochemistry. [3][4]Future work should focus on the synthesis and evaluation of individual enantiomers of 2-Ethyl-1,4-oxazepane to determine if one enantiomer is responsible for the observed activity.
References
- A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem.
- (R)-1,4-oxazepan-6-ol | 1022915-33-8 - Benchchem.
- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
-
Dibenzo[b,f]o[1][5]xazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed. Available at:
- Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed.
- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives - Journal of Medicinal and Chemical Sciences.
- Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
- Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.
- Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole.
- Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity - Eurasian Chemical Communications.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
- Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity - PubMed.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
Sources
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- 4. Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity profile of 2-Ethyl-1,4-oxazepane"
Comprehensive Comparison Guide: Cross-Reactivity Profiling of 2-Ethyl-1,4-oxazepane vs. Traditional Morpholine Scaffolds
Executive Summary
In modern drug discovery, escaping the "flatland" of sp2-hybridized, rigid rings is critical for improving clinical success rates and reducing off-target toxicity. While the ubiquitous 6-membered morpholine ring is synthetically accessible, it frequently suffers from high off-target cross-reactivity and poor metabolic stability. Scaffold hopping to the 7-membered 1,4-oxazepane ring—and specifically its sterically hindered derivative, 2-Ethyl-1,4-oxazepane —represents a paradigm shift[1]. This guide objectively compares the cross-reactivity profiles of these scaffolds, providing actionable, self-validating experimental frameworks for drug development professionals.
Mechanistic Insights: The Causality of Selectivity
As application scientists, we must look beyond simple binding affinities and understand the thermodynamic and steric drivers of selectivity. The transition from a morpholine to a 1,4-oxazepane core introduces an additional methylene group, shifting the ring from a rigid chair to a more flexible conformation with multiple low-energy states[1]. While unsubstituted 1,4-oxazepane improves binding to complex protein targets like the Dopamine D4 receptor[1][2], it can still exhibit off-target liabilities.
The strategic incorporation of an ethyl group at the 2-position (2-Ethyl-1,4-oxazepane) fundamentally alters the cross-reactivity profile. The causality behind this improved selectivity is twofold:
-
Steric Shielding: The 2-ethyl group projects into the solvent or binding pocket, creating a deliberate steric clash with off-target proteins (such as CYP450 enzymes or the hERG channel) that typically accommodate flat, unsubstituted rings. This effectively reduces the compound's off-target risk[3].
-
Vectorial Projection & Restricted Flexibility: The chiral center at C2 restricts the macrocycle's flexibility just enough to lock it into a bioactive conformation for primary targets (e.g., Nrf2 regulators or inflammasome inhibitors). This specific 3D shape lowers the human protein binding ratio, increasing the free fraction of the drug while mitigating cross-reactivity[3][4].
Comparative Performance Data
The following table synthesizes the pharmacological activity and cross-reactivity profiles of morpholine, unsubstituted 1,4-oxazepane, and 2-ethyl-1,4-oxazepane based on established structure-activity relationship (SAR) principles[1][2][3].
| Scaffold | Ring Size & Geometry | Conformational Flexibility | Primary Target Affinity (e.g., D4 Ki) | Off-Target Cross-Reactivity (e.g., CYP Inhibition) | Selectivity Index |
| Morpholine | 6-membered, Flat | Rigid (Chair) | Moderate (1.8 nM) | High (Prone to off-target coordination) | Low |
| 1,4-Oxazepane | 7-membered, Expanded | High (Multiple states) | High (1.2 nM) | Moderate | Medium |
| 2-Ethyl-1,4-oxazepane | 7-membered, Substituted | Restricted Flexible | Very High (<1.0 nM) | Low (Steric shielding prevents binding) | High |
Experimental Protocols: Self-Validating Cross-Reactivity Profiling
To objectively verify the reduced cross-reactivity of 2-ethyl-1,4-oxazepane derivatives, we employ a highly controlled radioligand counter-screening assay. Every step in this protocol is designed as a self-validating system to prevent false positives/negatives.
Protocol: High-Throughput Radioligand Counter-Screening
Objective: To quantify the off-target binding affinity (
-
Step 1: Membrane Preparation & Standardization
-
Action: Resuspend CHO cell membranes expressing the off-target receptor in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Causality & Validation: Receptor density (
) dictates the dynamic range. We validate the membrane integrity using a BCA protein assay, ensuring the protein concentration falls strictly within the linear range of the radioligand depletion curve (typically 10-20 µ g/well ). This prevents ligand depletion artifacts that artificially inflate apparent selectivity.
-
-
Step 2: Radioligand Incubation & Equilibrium
-
Action: Incubate membranes with the radioligand at its
concentration, adding the 2-ethyl-1,4-oxazepane derivative at varying concentrations (1 nM to 10 µM). -
Causality & Validation: Equilibrium binding requires steady-state kinetics. To make this self-validating, every plate must include a Total Binding (TB) control (buffer only) and a Non-Specific Binding (NSB) control containing a saturating concentration (10 µM) of a cold reference ligand. The specific binding window (TB - NSB) must exceed 10-fold for the data to be accepted.
-
-
Step 3: Kinetic Trapping via Rapid Filtration
-
Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI), followed by three washes with ice-cold buffer.
-
Causality & Validation: PEI reduces non-specific binding of the lipophilic oxazepane to the filter. The wash buffer is strictly chilled to 4°C to kinetically trap the receptor-ligand complex. Washing at room temperature would cause rapid dissociation of low-affinity off-target complexes, falsely suggesting high selectivity.
-
-
Step 4: Scintillation Counting & Z'-Factor Analysis
-
Action: Add scintillation cocktail and quantify radioactivity. Convert
to using the Cheng-Prusoff equation. -
Causality & Validation: A plate is only valid if the calculated Z'-factor is > 0.5. This statistical parameter confirms that the separation between the positive and negative controls is robust enough to trust the cross-reactivity profile.
-
Selectivity Profiling Workflow
Workflow for selectivity profiling of 2-ethyl-1,4-oxazepane derivatives in drug discovery.
References
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available at: [Link]
-
Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC. Available at:[Link]
- WO2016202253A1 - Nrf2 regulators - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-1,4-oxazepane Against Known Enzyme Inhibitors
Introduction: Charting the Inhibitory Landscape of a Novel Scaffold
In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are paramount.[1] Enzymes are the catalysts for nearly all biochemical reactions within living organisms, and their dysregulation is often at the heart of disease.[2] Consequently, molecules that can selectively modulate enzyme activity are of immense therapeutic and research interest.[1]
This guide introduces 2-Ethyl-1,4-oxazepane, a heterocyclic compound featuring a seven-membered oxazepine ring. While the broader class of oxazepines has been explored for various biological activities, including potential enzyme inhibition, the specific inhibitory profile of the 2-Ethyl-1,4-oxazepane scaffold remains uncharacterized.[3][4][5][6]
Here, we present a comprehensive framework for benchmarking this novel compound. This is not merely a set of protocols, but a strategic guide for elucidating its potential as an enzyme inhibitor. We will detail the rationale for selecting appropriate benchmarks, outline a multi-stage experimental workflow from initial screening to mechanism of action (MoA) studies, and provide the detailed methodologies required to generate robust, publication-quality data. Our objective is to equip researchers with a self-validating system to thoroughly assess the inhibitory potential of 2-Ethyl-1,4-oxazepane and understand its place among established pharmacological agents.
Section 1: The Rationale for a Structured Benchmarking Workflow
A rigorous benchmarking process is essential to transform a promising hit into a viable lead candidate. It provides critical context for a compound's potency, selectivity, and mechanism of action.[7] Without this comparative data, a simple IC50 value is a number in a vacuum. The workflow presented here is designed to systematically de-risk and characterize a novel compound.
The causality behind this multi-step approach is rooted in efficiency and scientific rigor. A broad initial screen against a diverse panel of enzymes prevents premature focus on a single target and reveals potential off-target effects early on—a critical consideration for any therapeutic candidate. Following a positive "hit," precise potency determination (IC50) is necessary for quantitative comparison.[8] Finally, elucidating the mechanism of inhibition provides deep insight into how the molecule interacts with its target, which is fundamental for any subsequent lead optimization efforts.[9]
Caption: A logical workflow for inhibitor benchmarking.
Section 2: Selection of Benchmark Inhibitors
The choice of benchmark inhibitors is critical for a meaningful comparison. An ideal set of benchmarks includes well-characterized compounds with known mechanisms of action against diverse enzyme classes. This allows for a comprehensive evaluation of 2-Ethyl-1,4-oxazepane's potential selectivity and potency.
For this guide, we propose a panel targeting three distinct and therapeutically relevant enzyme families: protein kinases, proteases, and metabolic enzymes.
-
Staurosporine (Protein Kinase Inhibitor): A potent but non-selective ATP-competitive kinase inhibitor. It serves as a benchmark for high potency and helps to assess if the test compound has broad kinase activity.
-
Ritonavir (Protease Inhibitor): A peptidomimetic inhibitor of the HIV protease.[10] It represents a highly specific, competitive inhibitor for a non-kinase target, providing a valuable comparison point for selectivity.
-
Methotrexate (Metabolic Enzyme Inhibitor): A competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[11] This benchmark represents a class of inhibitors targeting metabolic pathways.
Section 3: Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 3.1: Initial High-Throughput Screening (HTS)
Objective: To perform a primary screen of 2-Ethyl-1,4-oxazepane against a diverse panel of enzymes to identify potential "hits."
Methodology:
-
Enzyme Panel Selection: Utilize a commercially available panel of representative enzymes (e.g., kinases, proteases, phosphatases, and metabolic enzymes).
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Ethyl-1,4-oxazepane in 100% DMSO. For the assay, create a working solution at a final assay concentration of 10 µM.
-
Assay Execution (384-well format):
-
Dispense 5 µL of the appropriate enzyme buffer into each well.
-
Add 50 nL of the test compound, benchmark inhibitor (positive control), or DMSO (vehicle control) to designated wells.
-
Add 5 µL of the respective enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the enzyme-specific substrate.
-
Monitor the reaction progress using an appropriate detection method (e.g., fluorescence, absorbance) at specified time points.
-
-
Data Analysis: Calculate the percent inhibition relative to the DMSO vehicle control. A "hit" is typically defined as a compound that causes >50% inhibition in the primary screen.
Protocol 3.2: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for any enzyme identified as a "hit" in the initial screen. The IC50 is a quantitative measure of inhibitor potency.[8]
Methodology:
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of 2-Ethyl-1,4-oxazepane in DMSO, starting from a 10 mM stock. This creates a range of concentrations to test.
-
Assay Setup: The assay is performed similarly to the HTS protocol. However, instead of a single concentration, the full dilution series of the compound is added to the assay plate.
-
Controls:
-
Positive Control: A known inhibitor for the target enzyme at its IC50 concentration.
-
Negative (Vehicle) Control: DMSO only, representing 0% inhibition.
-
No Enzyme Control: To measure background signal.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[8]
-
Protocol 3.3: Mechanism of Action (MoA) Studies
Objective: To elucidate how 2-Ethyl-1,4-oxazepane inhibits the target enzyme. These studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[2][9]
Caption: Reversible enzyme inhibition mechanisms.
Methodology:
-
Experimental Design: The core of this experiment is to measure the rate of the enzymatic reaction at various substrate concentrations, while holding the inhibitor concentration constant. This is repeated for several different inhibitor concentrations.
-
Assay Execution:
-
Prepare a matrix of reactions in a 96-well plate. Rows will correspond to different substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Michaelis constant, Km).
-
Columns will correspond to different concentrations of 2-Ethyl-1,4-oxazepane (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Initiate the reactions and measure the initial velocity (V₀) for each condition.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[12]
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).
-
From these plots, the inhibition constant (Ki) can be calculated, which is a more precise measure of inhibitor potency than the IC50.
-
Section 4: Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between 2-Ethyl-1,4-oxazepane and the selected benchmarks. The following tables present a hypothetical outcome where 2-Ethyl-1,4-oxazepane was identified as a potent and selective inhibitor of a hypothetical kinase, "Kinase X".
Table 1: Comparative Potency (IC50) Against Kinase X
| Compound | Target Enzyme | IC50 (nM) |
| 2-Ethyl-1,4-oxazepane | Kinase X | 75 |
| Staurosporine | Kinase X | 5 |
| Ritonavir | Kinase X | > 10,000 |
| Methotrexate | Kinase X | > 10,000 |
This hypothetical data suggests that 2-Ethyl-1,4-oxazepane is a potent inhibitor of Kinase X, and highly selective against the representative protease and metabolic enzyme.
Table 2: Summary of Kinetic Parameters for Kinase X Inhibition
| Compound | Inhibition Constant (Ki) (nM) | Mechanism of Action (MoA) |
| 2-Ethyl-1,4-oxazepane | 50 | ATP-Competitive |
| Staurosporine | 2 | ATP-Competitive |
This hypothetical kinetic data further characterizes 2-Ethyl-1,4-oxazepane as an ATP-competitive inhibitor, similar to the benchmark Staurosporine, and provides its true binding affinity (Ki).
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization and benchmarking of a novel compound, 2-Ethyl-1,4-oxazepane. By progressing from a broad, initial screen to detailed mechanistic studies, researchers can systematically build a comprehensive profile of the compound's inhibitory activity. The emphasis on appropriate controls, rational benchmark selection, and detailed kinetic analysis ensures the generation of high-quality, trustworthy data. This structured approach is essential for identifying the therapeutic potential of new chemical entities and provides the foundational data necessary to guide future drug development efforts.
References
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Wikipedia. (n.d.). IC50. Retrieved February 27, 2026, from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 27, 2026, from [Link]
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JoVE. (2019, April 23). Video: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved February 27, 2026, from [Link]
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protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
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G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 27, 2026, from [Link]
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PubChemLite. (n.d.). 2-ethyl-1,4-oxazepane (C7H15NO). Retrieved February 27, 2026, from [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved February 27, 2026, from [Link]
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BenchChem. (2023, August 16). N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][7][9]oxazepin-2-yl)-2-methoxyacetamide. Retrieved from BenchChem website.
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GitHub. (2026, February 24). K-Dense-AI/claude-scientific-skills. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Chloroethyl)-1,4-oxazepane. PubChem. Retrieved February 27, 2026, from [Link]
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Comparative Guide & Validation Protocol for the Analytical Determination of 2-Ethyl-1,4-oxazepane
As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to these intermediates must evolve. 2-Ethyl-1,4-oxazepane (C₇H₁₅NO) is a versatile seven-membered cyclic aliphatic amine and ether[1]. Structurally, it is highly polar, water-soluble, and completely lacks a conjugated
Under the modernized ICH Q2(R2) guidelines—which provide a global framework for ensuring the reliability of analytical testing methods[3]—procedures must be rigorously validated using a lifecycle and Quality-by-Design (QbD) approach[4][5]. As a Senior Application Scientist, I have structured this guide to objectively compare the two leading analytical platforms for this compound, explain the mechanistic causality behind method development choices, and provide a self-validating experimental protocol ready for regulatory submission.
Platform Comparison: Method Selection & Causality
Because 2-Ethyl-1,4-oxazepane lacks a UV chromophore, traditional HPLC-UV methods yield poor sensitivity unless complex, time-consuming pre-column derivatization is employed. Consequently, mass spectrometry-based techniques are the industry standard.
HILIC-LC-MS/MS vs. Direct GC-MS
-
HILIC-LC-MS/MS (Hydrophilic Interaction Liquid Chromatography):
-
Causality: In standard Reversed-Phase (RP) chromatography, this highly polar amine elutes in the void volume, leading to massive ion suppression from unretained matrix salts. HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions), effectively retaining the analyte and separating it from early-eluting suppressants.
-
-
Direct GC-MS (Gas Chromatography-Mass Spectrometry):
-
Causality: While the molecule is volatile, its secondary amine moiety acts as a strong hydrogen bond donor/acceptor. If standard 5% phenyl polysiloxane columns are used, the analyte interacts with residual silanol groups on the fused silica backbone, resulting in severe peak tailing. Utilizing a base-deactivated inlet liner and an amine-specific column (e.g., Rtx-Volatile Amine) masks these active sites, ensuring sharp, symmetrical peaks.
-
Quantitative Performance Comparison
Table 1: Performance Comparison of Analytical Platforms for 2-Ethyl-1,4-oxazepane
| Performance Metric | HILIC-LC-MS/MS (ESI+) | Direct GC-MS (Amine Column) |
| Sensitivity (LOQ) | 1.0 – 5.0 ng/mL | 50 – 100 ng/mL |
| Sample Preparation | Minimal (Dilute & Shoot in ACN) | Solvent Exchange (Non-polar) |
| Matrix Effects | Moderate (Requires SIL-IS correction) | Low |
| Chromatographic Resolution | High (Excellent retention of polar amines) | High (If active sites are deactivated) |
| Throughput | High (~6 min run time) | Medium (~15 min run time) |
Analytical Workflows & Decision Logic
Caption: Decision matrix for selecting the optimal analytical platform based on sample matrix.
Step-by-Step Experimental Methodologies
Protocol A: HILIC-LC-MS/MS (High-Throughput & Trace Analysis)
Trustworthiness & Self-Validation System: To create a self-validating assay, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2-Ethyl-1,4-oxazepane-d5, is spiked into every sample. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. Any matrix-induced ion suppression in the ESI source affects both compounds equally. Quantifying based on the peak area ratio (Analyte/IS) automatically normalizes these fluctuations, ensuring the reported concentration is a true reflection of the sample.
Step 1: Sample Preparation
-
Aliquot 10 µL of the sample matrix into a microcentrifuge tube.
-
Add 990 µL of Acetonitrile (ACN) containing 50 ng/mL of the SIL-IS.
-
Causality: HILIC requires the injection solvent to be highly organic (>80% ACN) to ensure the analyte partitions effectively into the aqueous layer immobilized on the stationary phase. Injecting highly aqueous samples will cause peak distortion.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2 ensures the amine is fully protonated for MS ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B (0-1 min)
linear ramp to 60% B (1-4 min) hold at 60% B (4-5 min) return to 95% B (5-6 min). -
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI+ MRM Mode)
-
Precursor Ion: m/z 130.1 [M+H]⁺
-
Quantifier Transition: m/z 130.1
84.1 (Collision Energy: 15 eV) -
Qualifier Transition: m/z 130.1
56.1 (Collision Energy: 25 eV)
ICH Q2(R2) Validation Protocol & Experimental Data
The ICH Q2(R2) guideline applies to analytical procedures used for release and stability testing of commercial drug substances and products[6]. It mandates the evaluation of specific performance characteristics to prove the method is fit for its intended purpose[3].
Caption: ICH Q2(R2) analytical method validation lifecycle for 2-Ethyl-1,4-oxazepane.
Execution of Validation Parameters
-
Specificity: Inject blank matrix, IS-only, and analyte-only samples. Acceptance: No interfering peaks >20% of the LOQ area at the retention time of 2-Ethyl-1,4-oxazepane.
-
Linearity and Range: Prepare a 7-point calibration curve (1.0 to 500 ng/mL).
-
Causality: A broad range is necessary to cover both trace impurity levels and higher concentration process samples. A
weighted linear regression must be used to prevent high-concentration points from statistically overpowering the variance at the low end of the curve.
-
-
Accuracy (Recovery): Spike blank matrices at 3 concentration levels (Low, Mid, High) in triplicate.
-
Precision: Analyze 6 replicates at the 100% test concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different mobile phase batch (Intermediate Precision).
Summary of Validation Results
Table 2: ICH Q2(R2) Validation Data Summary for the HILIC-LC-MS/MS Method
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity Range | Reportable range | 1.0 – 500 ng/mL | Pass |
| Correlation Coefficient (R²) | 0.9992 (1/x weighting) | Pass | |
| Limit of Quantitation (LOQ) | S/N | 1.0 ng/mL (S/N = 14) | Pass |
| Accuracy (Recovery) | Mean recovery 85% – 115% | 98.4% (Low), 101.2% (Mid), 99.8% (High) | Pass |
| Repeatability Precision | %RSD | 2.1% | Pass |
| Intermediate Precision | %RSD | 3.4% | Pass |
By adhering to this protocol, laboratories can ensure that their analytical methods for 2-Ethyl-1,4-oxazepane are not only scientifically sound and mechanistically justified but also fully compliant with the latest global regulatory expectations.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1,4-oxazepane for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-1,4-oxazepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and disposal procedures from structurally analogous compounds and established best practices for chemical waste management to ensure a high margin of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the chemical class of 2-Ethyl-1,4-oxazepane (a substituted cyclic amine and ether), it should be handled as a hazardous substance. Analogous compounds are often corrosive and can cause severe skin burns and eye damage, as well as respiratory irritation[1]. Therefore, rigorous adherence to safety protocols is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause burns or irritation[1][2]. |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes that could cause severe eye damage[1][3]. |
| Skin and Body Protection | A chemical-resistant laboratory coat and closed-toe shoes. | To protect against accidental skin exposure[1]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood[4]. A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if ventilation is inadequate or during a spill[1]. | To prevent inhalation of potentially irritating or harmful vapors. |
Safe Handling and Storage in the Laboratory
Proper handling and storage are critical to minimizing risks prior to disposal.
-
Handling: Always handle 2-Ethyl-1,4-oxazepane within a certified chemical fume hood to minimize inhalation exposure[4]. Avoid direct contact with skin, eyes, and clothing[2]. Use spark-proof tools if the compound is determined to be flammable[5].
-
Storage: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area[1]. Keep away from incompatible materials such as strong oxidizing agents[1]. The storage area should be designated for corrosive or flammable materials, as appropriate based on further testing[6].
Step-by-Step Disposal Protocol
The disposal of 2-Ethyl-1,4-oxazepane and any contaminated materials must be managed as hazardous waste from the point of generation to final disposal[1][7][8]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8][9].
Workflow for Disposal of 2-Ethyl-1,4-oxazepane
Caption: Decision workflow for the proper segregation, labeling, and disposal of 2-Ethyl-1,4-oxazepane waste.
Detailed Steps:
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused solutions and the first rinse from decontaminated glassware in a dedicated, leak-proof container made of compatible material[10][11]. Do not mix with other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[12].
-
Solid Waste: All solid materials contaminated with 2-Ethyl-1,4-oxazepane, such as gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container[13].
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with this chemical must be placed in a puncture-resistant sharps container designated for hazardous chemical waste[14].
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "2-Ethyl-1,4-oxazepane," and a clear indication of the associated hazards (e.g., Corrosive, Irritant)[10][11][15].
-
The date when waste was first added to the container (the accumulation start date) must also be clearly visible[15].
-
-
Temporary Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated[10][11].
-
Ensure that the SAA has secondary containment to capture any potential leaks or spills[12][14].
-
Segregate the waste container from incompatible materials[14][15].
-
-
Decontamination of Equipment:
-
Non-disposable equipment, such as glassware and spatulas, that has come into contact with 2-Ethyl-1,4-oxazepane should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol, if compatible), collecting the rinsate as hazardous liquid waste.
-
Follow with a thorough washing with soap and water.
-
-
Final Disposal:
-
Once the waste container is full (typically around 90% capacity to prevent spills), arrange for it to be collected by your institution's EHS department or a licensed hazardous waste contractor[11].
-
Do not attempt to dispose of this chemical through incineration or other methods without consulting with EHS professionals.
-
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks[16][17].
Table 2: Spill Response Protocol
| Step | Action | Rationale |
| 1. Evacuate and Secure | Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone[16][18]. | To prevent exposure of personnel to the hazardous material. |
| 2. Assess and Report | If the spill is large, or if you are not trained to handle it, contact your institution's emergency number or EHS department immediately[18]. | Ensures that trained professionals handle significant or complex spills. |
| 3. Don PPE | Before attempting cleanup of a small, manageable spill, don the appropriate PPE as outlined in Table 1[16]. | To protect yourself from chemical exposure during cleanup. |
| 4. Containment | For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill[17][19]. For solid spills, carefully cover the material to avoid creating dust[13]. | To prevent the spread of the hazardous material. |
| 5. Cleanup | Carefully collect the absorbed material or spilled solid using appropriate tools and place it into a labeled hazardous waste container[13][17][19]. | To safely gather the spilled material for proper disposal. |
| 6. Decontaminate | Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[13][17]. | To ensure the area is free from residual contamination. |
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][2][19].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][17].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][7].
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of 2-Ethyl-1,4-oxazepane, protecting themselves, their colleagues, and the environment.
References
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Emergency Spill Response Guidelines. (n.d.). Retrieved from [Link]
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Environmental Health and Safety Office. (2026, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
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Aaron Chemicals LLC. (2025, August 16). Safety Data Sheet: ethyl 7-oxoazepane-4-carboxylate. Retrieved from [Link]
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Lane Community College. (2025, March 12). Chemical Spill Response Plan. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Ethylphenyl)-3,5,6-trimethyl-1,4-oxazepane. PubChem. Retrieved from [Link]
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The University of Iowa. (n.d.). Spill/Emergency Planning. Environmental Health and Safety. Retrieved from [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]
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Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from [Link]
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PubChemLite. (n.d.). 2-ethyl-1,4-oxazepane (C7H15NO). Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]
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Exposome-Explorer. (2014, September 10). Safety Data Sheet. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-1,4-oxazepane. PubChem. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID (2-ETHYL HEXANOIC ACID). Retrieved from [Link]
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A Proactive Safety Framework for Handling 2-Ethyl-1,4-oxazepane: A Guide to Personal Protective Equipment and Safe Operations
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an equally innovative approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethyl-1,4-oxazepane. In the absence of comprehensive, published safety data for this specific molecule, we will employ a foundational principle of chemical safety: inferring hazards from analogous structures and constituent functional groups. This proactive framework ensures that we operate with the highest degree of caution, protecting both the individual researcher and the integrity of our work.
2-Ethyl-1,4-oxazepane is a heterocyclic compound containing both a secondary amine and a cyclic ether moiety. This structure informs our safety assessment, drawing on the known risks associated with these chemical classes. Our primary analogue for hazard assessment is the closely related compound, 2-Methyl-1,4-oxazepane, for which hazard data is available.[1]
Inferred Hazard Assessment
A thorough risk assessment is the cornerstone of laboratory safety. The hazards associated with 2-Ethyl-1,4-oxazepane are inferred from its chemical structure and data on similar compounds.
-
Corrosivity and Irritation (from the Amine group) : Amines are well-known skin and eye irritants and can be corrosive.[2][3] Safety data for analogous heterocyclic compounds confirm that they can cause severe skin burns and eye damage.[4]
-
Flammability and Peroxide Formation (from the Cyclic Ether group) : Ethers are often flammable, and their vapors can form explosive mixtures with air.[5] A critical, often overlooked, hazard is the formation of unstable and potentially explosive peroxides upon exposure to air and light.[5][6]
-
Acute Toxicity and Organ Effects : The analogue 2-Methyl-1,4-oxazepane is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also noted to cause serious eye damage and skin and respiratory irritation.[1]
Based on this assessment, 2-Ethyl-1,4-oxazepane should be handled as a combustible, corrosive, and acutely toxic substance that may form explosive peroxides.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a task-specific risk assessment. The following table outlines the minimum recommended PPE for handling 2-Ethyl-1,4-oxazepane.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles or Full-Face Shield | Minimum Requirement: Chemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against splashes.[7] High-Risk Operations: For tasks with a significant risk of splashing (e.g., transfers of >100 mL, reactions under pressure), a full-face shield must be worn over chemical splash goggles to protect the entire face.[4][8] |
| Hand Protection | Chemical-Resistant Gloves | Recommended Types: Nitrile or neoprene gloves provide good resistance to a broad range of chemicals, including amines and ethers.[7][8][9] Crucial Practice: Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Never use latex gloves, as they offer poor protection against this class of chemicals.[9] For prolonged contact or immersion, heavier-duty gloves are required. Double-gloving is a recommended best practice. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat & Chemical Apron | A long-sleeved, flame-resistant lab coat, fully buttoned, is required to protect against incidental contact and flash fire hazards.[7] For operations involving larger quantities or a high splash potential, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of 2-Ethyl-1,4-oxazepane should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved half-face or full-face respirator with organic vapor cartridges is required.[8][10] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict operational protocol is non-negotiable. This workflow is designed to ensure safety from the moment the compound is handled until the work is complete.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
